Calycanthine
Beschreibung
This compound has been reported in Palicourea fendleri, Idiospermum australiense, and other organisms with data available.
(+)-Calycanthine is found in herbs and spices. (+)-Calycanthine is an alkaloid from Calycanthus floridus (Carolina allspice) and other Calycanthus species. (+)-Calycanthine belongs to the family of Naphthyridines. These are compounds containing a naphthyridine moeity, a naphthalene in which a carbon atom has been replaced by a nitrogen in each of the two rings. The naphthyridine skeleton can also be described as an assembly two fused pyridine rings, which do not share their nitrogen atom.
the principal alkaloid of the plant family Calycanthaceae; RN given refers to (4bS)-(4balpha,5alpha,10balpha,11alpha)-isome
Structure
2D Structure
Eigenschaften
IUPAC Name |
(1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCDVWYEVUDKQ-GXRSIYKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@@H]4NC5=CC=CC=C5[C@@]2([C@@H]1NC6=CC=CC=C36)CCN4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-05-1 | |
| Record name | (4bS,5R,10bS,11R)-5,6,11,12-Tetrahydro-13,18-dimethyl-5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calycanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calycanthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALYCANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F62N8QPR7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Calycanthine from Calycanthaceae: A Technical Guide
This whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of calycanthine, a significant alkaloid from the Calycanthaceae family of plants. Tailored for researchers, scientists, and drug development professionals, this guide details the historical context, experimental protocols, and quantitative data associated with this potent bioactive compound.
Introduction
The Calycanthaceae family, a small group of primitive angiosperms, has been a subject of phytochemical investigation for over a century.[1] These plants are not only known for their ornamental value but also for their use in traditional Chinese medicine to treat a variety of ailments, including rheumatic arthritis, coughs, and fever.[1][2] The chemical exploration of this family has led to the isolation of numerous compounds, with the alkaloids being of particular interest due to their significant biological activities.[3]
This compound, the first alkaloid to be isolated from this family, is a dimeric piperidinoquinoline compound that has demonstrated potent convulsant effects.[1] This guide delves into the technical aspects of its discovery, the methodologies for its isolation, and the analytical techniques used for its characterization, providing a valuable resource for researchers in natural product chemistry and pharmacology.
A Century of Discovery: The Historical Timeline
The journey to understand the alkaloids of the Calycanthaceae family is a story of scientific perseverance spanning several decades. The initial discovery of this compound in 1888 marked the beginning of extensive research that gradually unveiled a family of structurally complex and biologically active molecules.
The initial isolation of (+)-calycanthine was performed by Eccles in 1888 from the seeds of Calycanthus glaucus.[1] This was followed by the work of Gordin in 1905, who isolated the same alkaloid from Meratia praecox (now Chimonanthus praecox) and made early attempts at determining its molecular formula.[1] The correct molecular formula of C22H26N4 was eventually confirmed by Barger's group in 1939.[1] A significant breakthrough in understanding the absolute structure of this compound came in 1960 when Hamor's group successfully used X-ray crystal structural analysis on its dihydrobromide dehydrate.[1]
Isolation of this compound: Experimental Protocol
The following is a detailed protocol for the extraction and isolation of this compound from the seeds of Chimonanthus praecox, based on established alkaloid extraction methodologies.
Materials and Equipment
-
Plant Material: Dried and powdered seeds of Chimonanthus praecox.
-
Solvents: Methanol (B129727) (MeOH), n-hexane, chloroform (B151607) (CHCl3), ethyl acetate (B1210297) (EtOAc), hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH).
-
Chromatography: Silica (B1680970) gel for column chromatography, thin-layer chromatography (TLC) plates.
-
Apparatus: Soxhlet extractor, rotary evaporator, pH meter, chromatography columns, beakers, flasks.
Extraction and Fractionation Workflow
Step-by-Step Procedure
-
Defatting: The powdered seeds are first defatted with n-hexane in a Soxhlet extractor for 6-8 hours to remove lipids and other nonpolar compounds.
-
Extraction: The defatted plant material is then extracted with methanol in a Soxhlet extractor for 12-24 hours.
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 2% hydrochloric acid.
-
This acidic solution is then partitioned with ethyl acetate to remove neutral and weakly acidic compounds. The aqueous layer is retained.
-
The pH of the aqueous layer is adjusted to 9-10 with sodium hydroxide.
-
This basic solution is then partitioned with chloroform. The chloroform layer, containing the crude alkaloids, is collected.
-
-
Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate (B86663) and then concentrated to dryness.
-
Chromatographic Purification: The crude alkaloid extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by TLC. Those containing this compound are combined and concentrated.
-
Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent system, such as methanol-ether.
Structural Elucidation
The determination of the complex dimeric structure of this compound was a significant challenge for early chemists. Initial efforts relied on classical methods of chemical degradation and synthesis. However, the definitive structure was established through the use of modern spectroscopic techniques.
-
Spectroscopic Analysis: Techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS) were crucial in determining the connectivity of the atoms and the overall framework of the molecule.[4]
-
X-ray Crystallography: The unambiguous three-dimensional structure and absolute stereochemistry of (+)-calycanthine were ultimately confirmed by X-ray diffraction analysis of its dihydrobromide salt.[1] This technique provided irrefutable evidence of its dimeric piperidinoquinoline skeleton.
Quantitative Data Summary
The following tables summarize the quantitative data related to the yield and biological activity of this compound.
Table 1: Isolation Yield of (+)-Calycanthine
| Plant Source | Plant Part | Yield (%) | Reference |
| Meratia praecox (C. praecox) | Seeds | 2.6 | [1] |
| Calycanthus floridus | Seeds | 1.2 | [1] |
Table 2: Biological Activity of this compound
| Activity | Test System | Metric | Value | Reference |
| Antifungal | Bipolaris maydis | EC₅₀ | 29.3 µg/mL | [4][5] |
| Melanogenesis Inhibition | B16 Melanoma 4A5 cells | IC₅₀ | 0.93 µM | [1] |
| Antiviral (PRRSV) | - | - | - | [5] |
| Analgesic | - | - | - | [5] |
| Anti-convulsant | - | - | - | [1] |
Biological Activity and Signaling Pathway
This compound is well-known for its potent convulsant activity.[1] This effect is primarily mediated through its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.
This compound is reported to exert its convulsant effect through a dual mechanism:
-
Inhibition of GABA-mediated chloride currents: It acts as an antagonist at GABAA receptors, preventing the influx of chloride ions that normally leads to hyperpolarization and neuronal inhibition.[1]
-
Interaction with L-type Ca2+ channels: It is suggested that this compound interacts with L-type calcium channels, which may lead to a reduction in the release of GABA from presynaptic terminals.[1]
By disrupting the inhibitory action of the GABAergic system, this compound leads to a state of neuronal hyperexcitability, resulting in convulsions.
Conclusion
This compound stands as a historically and pharmacologically significant alkaloid from the Calycanthaceae family. Its discovery and the subsequent elucidation of its complex structure have been pivotal in the field of natural product chemistry. The detailed methodologies for its isolation and the growing body of data on its biological activities continue to make it a molecule of interest for further research and potential therapeutic development. This guide provides a foundational resource for professionals seeking to understand and work with this fascinating compound.
References
- 1. Studies on the Alkaloids of the Calycanthaceae and Their Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the alkaloids of the calycanthaceae and their syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of alkaloids from the seeds of Chimonanthus praecox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Calycanthine Biosynthetic Pathway: A Technical Guide to its Core From Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calycanthine, a dimeric tryptamine-derived alkaloid from plants of the Calycanthaceae family, exhibits significant neuroprotective and anticonvulsant properties, making its biosynthetic pathway a subject of intense interest for synthetic biology and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, originating from the essential amino acid L-tryptophan. While the complete enzymatic machinery has not been fully elucidated in planta, a combination of biomimetic synthesis, isotopic labeling studies, and analysis of analogous enzymatic systems has provided a robust hypothetical framework. This document details this putative pathway, presents available quantitative data from related synthetic and enzymatic studies, outlines detailed experimental protocols for key investigative techniques, and provides visual representations of the core chemical and logical workflows. The information is intended to equip researchers with the foundational knowledge and practical methodologies required to further investigate and potentially engineer this complex biosynthetic route.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to commence with L-tryptophan and proceed through a series of enzymatic transformations, culminating in a critical oxidative dimerization event. The key stages are outlined below.
-
Formation of N(b)-methyltryptamine: The pathway initiates with the conversion of L-tryptophan to N(b)-methyltryptamine. This is a two-step process common in plant alkaloid biosynthesis.
-
Decarboxylation: L-tryptophan is first decarboxylated by a tryptophan decarboxylase enzyme to produce tryptamine.
-
N-methylation: Tryptamine is then methylated at the amino group of the ethylamine (B1201723) side chain by an N-methyltransferase , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, yielding N(b)-methyltryptamine.[1]
-
-
Oxidative Dimerization: This is the cornerstone of this compound biosynthesis, where two molecules of N(b)-methyltryptamine are coupled.[1][2]
-
Radical Formation: The proposed mechanism involves a one-electron oxidation of each N(b)-methyltryptamine molecule. This reaction is likely catalyzed by a heme-containing peroxidase or a copper-containing laccase .[1][3] This oxidation generates highly reactive tryptamyl radical intermediates.
-
Dimerization: Two of these tryptamyl radicals then couple to form a dimeric intermediate, establishing the crucial C3a-C3'a σ bond that defines the core structure of this alkaloid family.
-
-
Cyclization and Rearrangement: Following dimerization, the intermediate undergoes a series of intramolecular cyclizations, likely Mannich-type reactions, to form the characteristic bridged bicyclic structure of the chimonanthine (B1196302) skeleton. Subsequently, an isomerization reaction, which can be induced by acid treatment in synthetic contexts, is proposed to convert the chimonanthine scaffold into the more thermodynamically stable this compound skeleton.
References
The Dual Inhibitory Mechanism of Calycanthine on the GABAergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calycanthine, a quinolizidine (B1214090) alkaloid found in plants of the Calycanthaceae family, is a potent central nervous system (CNS) convulsant. Its toxic effects are primarily attributed to a dual mechanism of action that significantly disrupts inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA). This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound interferes with the GABAergic system. It consolidates quantitative data from key studies, details the experimental protocols used to elucidate these mechanisms, and presents visual representations of the signaling pathways and experimental workflows. The evidence strongly indicates that this compound exerts its convulsant effects by both inhibiting presynaptic GABA release through the blockade of L-type calcium channels and by directly antagonizing postsynaptic GABAA receptors.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The disruption of GABAergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. This compound has been identified as a powerful modulator of this system, acting as a convulsant by diminishing the inhibitory tone of GABA.[1][2] Understanding the precise mechanism of action of this compound is critical for toxicological studies and for leveraging its chemical scaffold in the development of novel pharmacological tools to probe the GABAergic system. This document synthesizes the current understanding of this compound's interaction with key components of the GABAergic synapse.
Presynaptic Mechanism of Action: Inhibition of GABA Release
This compound significantly impedes the release of GABA from presynaptic terminals.[1][2][3] This effect is moderately selective for GABA, as at high concentrations, it has a weak inhibitory effect on acetylcholine (B1216132) release and no significant impact on the release of D-aspartate or glycine.[3]
Blockade of Voltage-Dependent Calcium Channels
The primary mechanism for the inhibition of GABA release is the blockade of L-type voltage-dependent calcium channels (VDCCs).[1][2][3] Influx of calcium through these channels is a critical step in the fusion of synaptic vesicles containing GABA with the presynaptic membrane. By blocking these channels, this compound reduces the intracellular calcium concentration required for neurotransmitter exocytosis. A weaker inhibitory effect on N-type calcium channels has also been observed.[3]
Postsynaptic Mechanism of Action: Direct GABAA Receptor Inhibition
In addition to its presynaptic effects, this compound also acts directly on postsynaptic GABAA receptors. It functions as an inhibitor of GABA-mediated chloride currents, thereby reducing the hyperpolarizing effect of GABA on the postsynaptic neuron.[1][2][3] This action contributes to the overall reduction in inhibitory signaling and the resulting neuronal hyperexcitability. The inhibitory effect has been demonstrated on human α1β2γ2L GABAA receptors.[1][3] Notably, this compound does not appear to affect ρ1 GABAc receptors.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on the GABAergic system.
Table 1: Inhibitory Effects of this compound on Neurotransmitter Release and Ion Channels
| Parameter | Value | Species/System | Reference |
| ED50 (Inhibition of [3H]GABA release) | ~21 µM | Rat hippocampal slices | [3] |
| IC50 (L-type Ca2+ current blockade) | ~42 µM | Neuroblastoma X glioma cells | [3] |
| IC50 (N-type Ca2+ current blockade) | >100 µM | Neuroblastoma X glioma cells | [3] |
Table 2: Postsynaptic Inhibitory Effects of this compound
| Parameter | Value | Receptor Subtype/System | Reference |
| KB (GABA-mediated current inhibition) | ~135 µM | Human α1β2γ2L GABAA receptors in Xenopus laevis oocytes | [1][3] |
| Effect on ρ1 GABAc receptors | No effect at 100 µM | Human ρ1 GABAc receptors in Xenopus laevis oocytes | [1][3] |
Table 3: In Vivo Toxicity Data
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 44 mg/kg | Mice | Intraperitoneal | [1] |
| LD50 | 17 mg/kg | Rats | Intraperitoneal | [1] |
| LD50 | 8 mg/kg | Rabbits | Intraperitoneal | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have defined the mechanism of action of this compound.
Neurotransmitter Release Assay
-
Objective: To quantify the effect of this compound on the release of radiolabeled neurotransmitters from brain tissue slices.
-
Methodology:
-
Slices of rat hippocampus are prepared and incubated with [3H]GABA to allow for uptake of the radiolabel.
-
The slices are then superfused with a physiological buffer.
-
Neurotransmitter release is stimulated by depolarization with a high concentration of potassium chloride (K+).
-
Fractions of the superfusate are collected and the amount of radioactivity is measured by liquid scintillation counting to determine the amount of [3H]GABA released.
-
The experiment is repeated in the presence of varying concentrations of this compound to determine its effect on K+-stimulated release.
-
The effective dose 50 (ED50) is calculated from the concentration-response curve.
-
Electrophysiology: Two-Electrode Voltage Clamp
-
Objective: To measure the direct effect of this compound on GABA-mediated currents in recombinant GABAA receptors.
-
Methodology:
-
Xenopus laevis oocytes are injected with cRNA encoding the subunits of the human GABAA receptor (e.g., α1, β2, γ2L).
-
After a period of protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
The oocytes are perfused with a buffer solution, and GABA is applied to elicit an inward chloride current.
-
This compound is co-applied with GABA at various concentrations to assess its inhibitory effect on the GABA-evoked current.
-
The equilibrium dissociation constant (KB) is determined from the concentration-dependent inhibition of the GABA response.
-
Patch-Clamp Electrophysiology for Calcium Channel Blockade
-
Objective: To determine the effect of this compound on specific types of voltage-dependent calcium channels.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on cultured cells, such as neuroblastoma X glioma cells, which express L-type and N-type calcium channels.
-
The cell membrane is held at a negative potential, and depolarizing voltage steps are applied to activate the calcium channels, resulting in an inward calcium current.
-
Specific pharmacological blockers are used to isolate the currents from L-type and N-type channels.
-
This compound is applied to the bath at various concentrations, and the reduction in the amplitude of the isolated calcium currents is measured.
-
The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curve.
-
Visualizations
Signaling Pathways
References
Calycanthine as a Central Nervous System Convulsant: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Calycanthine, the principal alkaloid from plants of the Calycanthaceae family, has long been identified as a potent central nervous system (CNS) convulsant.[1][2] Its neurotoxic effects stem from a dual mechanism targeting the GABAergic system, the primary inhibitory network in the CNS.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. The information presented is intended to serve as a resource for researchers in neuropharmacology, toxicology, and drug development.
Mechanism of Action: Dual Inhibition of GABAergic Neurotransmission
This compound exerts its convulsant effects by disrupting inhibitory signaling mediated by gamma-aminobutyric acid (GABA). This disruption leads to neuronal hyperexcitability and culminates in seizures.[3][5] The mechanism is twofold, involving both presynaptic and postsynaptic inhibition.[4]
-
Presynaptic Inhibition of GABA Release: this compound inhibits the potassium-stimulated release of GABA from presynaptic terminals.[1][5] This action is attributed to its ability to block L-type voltage-dependent calcium channels (Ca²⁺).[1][4] By blocking these channels, this compound prevents the influx of calcium required for the fusion of GABA-containing vesicles with the presynaptic membrane, thereby reducing GABA release into the synaptic cleft. This effect is moderately selective, as this compound has only a weak effect on acetylcholine (B1216132) release and no significant impact on the release of D-aspartate or glycine.[1][5]
-
Postsynaptic Blockade of GABAₐ Receptors: In addition to its presynaptic effects, this compound acts as a direct antagonist at postsynaptic GABAₐ receptors.[1][3] It inhibits GABA-mediated chloride currents, preventing the hyperpolarization of the postsynaptic neuron that would normally occur upon GABA binding.[1][4] This direct blockade of the GABAₐ receptor further diminishes the inhibitory signal, contributing significantly to the overall pro-convulsant effect. This compound does not affect GABAₑ receptors.[1][4]
This combined presynaptic and postsynaptic inhibition of the GABAergic system effectively removes the primary "brake" on neuronal firing, leading to the uncontrolled, synchronous electrical activity characteristic of a convulsion.[4][5]
References
- 1. Convulsant actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (4bS,5R,10bS,11R)-5,6,11,12-Tetrahydro-13,18-dimethyl-5,10b:11,4b-Bis(iminoethano)dibenzo(c,h)(2,6)naphthyridine | C22H26N4 | CID 5392245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Pharmacological Potential of Calycanthaceae Alkaloids: A Technical Guide for Researchers
An in-depth exploration of the diverse biological activities of alkaloids derived from the Calycanthaceae family, including their antitumor, antimicrobial, and neuroprotective properties. This guide provides a comprehensive overview of quantitative data, experimental methodologies, and underlying molecular mechanisms to support further research and drug development.
The Calycanthaceae family of flowering plants, encompassing genera such as Calycanthus and Chimonanthus, has a rich history in traditional medicine.[1] Modern phytochemical investigations have revealed that these plants are a prolific source of unique alkaloids, primarily dimeric and trimeric pyrrolidinoindoline and dimeric piperidinoquinoline structures.[1][2] These compounds have garnered significant scientific interest due to their wide range of biological activities, offering promising avenues for the development of novel therapeutic agents.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the current state of knowledge on the biological activities of Calycanthaceae alkaloids. It presents quantitative data in a structured format, details key experimental protocols, and elucidates the molecular signaling pathways through which these alkaloids exert their effects.
Antitumor Activities
Several Calycanthaceae alkaloids have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.
Quantitative Data on Antitumor Activity
The cytotoxic efficacy of these alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for various Calycanthaceae alkaloids against different cancer cell lines.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference(s) |
| (-)-Chimonanthine | NUGC3 (Gastric Carcinoma) | 10.3 - 19.7 | [3] |
| SNU739 (Hepatocarcinoma) | 10.3 - 19.7 | [3] | |
| (-)-Folicanthine | NUGC3 (Gastric Carcinoma) | 10.3 - 19.7 | |
| SNU739 (Hepatocarcinoma) | 10.3 - 19.7 | ||
| (+)-Calycanthine | B16 Melanoma 4A5 | > 10 | |
| (-)-Chimonanthine | B16 Melanoma 4A5 | 1.4 | |
| (-)-Folicanthine | B16 Melanoma 4A5 | 1.8 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.
Figure 1: General workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways in Antitumor Activity
Calycanthaceae alkaloids primarily induce apoptosis through the intrinsic or mitochondrial pathway. This involves the activation of a cascade of cysteine-aspartic proteases known as caspases. Additionally, these alkaloids have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.
Apoptosis Induction
The apoptotic cascade initiated by Calycanthaceae alkaloids often involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Figure 2: Simplified intrinsic apoptosis pathway induced by Calycanthaceae alkaloids.
NF-κB Pathway Inhibition
The NF-κB transcription factor is typically held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-survival and pro-inflammatory genes. Extracts from Chimonanthus praecox have been shown to impede the phosphorylation and degradation of IκBα, thereby restraining the nuclear translocation of the p65 subunit of NF-κB and dampening its signaling.
Figure 3: Inhibition of the NF-κB signaling pathway by Chimonanthus alkaloids.
Antimicrobial Activities
Calycanthaceae alkaloids have also demonstrated significant activity against various pathogenic fungi. This suggests their potential as a source for the development of new antifungal agents, which are urgently needed due to the rise of drug-resistant fungal infections.
Quantitative Data on Antifungal Activity
The antifungal efficacy is often expressed as the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50). The following table presents available data for Calycanthaceae alkaloids.
| Alkaloid/Derivative | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference(s) |
| D-Calycanthine | Bipolaris maydis | - | 29.3 | |
| L-Folicanthine | Sclerotinia sclerotiorum | - | 61.2 | |
| Chimonanthus praecox derivative b17 | Sclerotinia sclerotiorum | 1.95 | - | |
| Chimonanthus praecox derivative b15 | Phytophthora infestans | 1.95 | - | |
| Chimonanthus praecox derivatives b12, b13, b17 | Alternaria solani | 3.91 | - |
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against fungi.
Figure 4: Workflow for the broth microdilution antifungal susceptibility assay.
Neuroprotective Activities
Emerging research suggests that Calycanthaceae alkaloids may possess neuroprotective properties. While this area of investigation is less developed compared to their antitumor and antimicrobial activities, preliminary findings indicate potential mechanisms for mitigating neurodegenerative processes.
Calycanthine has been reported to interact with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. It acts by blocking GABAA receptors and inhibiting the release of GABA, which can lead to convulsant effects at high doses. However, modulation of GABAergic signaling is a target for various neuropharmacological agents, and further research is needed to explore the potential therapeutic applications of Calycanthaceae alkaloids at sub-convulsive concentrations. The neuroprotective effects of many alkaloids are attributed to their antioxidant and anti-inflammatory properties, which are relevant to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.
Experimental Protocol: Alkaloid Extraction and Isolation
A crucial first step in studying the biological activities of Calycanthaceae alkaloids is their efficient extraction and purification from the plant material.
Figure 5: General workflow for the extraction and isolation of Calycanthaceae alkaloids.
Conclusion and Future Directions
The alkaloids of the Calycanthaceae family represent a promising class of natural products with a diverse array of biological activities. Their demonstrated antitumor and antifungal properties, coupled with emerging evidence of neuroprotective potential, warrant further intensive investigation.
Future research should focus on:
-
Comprehensive screening: A broader range of Calycanthaceae alkaloids should be systematically screened against a wider panel of cancer cell lines, pathogenic fungi, and models of neurodegenerative diseases to identify the most potent and selective compounds.
-
Mechanism of action studies: Detailed investigations into the molecular targets and signaling pathways modulated by these alkaloids are crucial for understanding their therapeutic potential and for guiding lead optimization.
-
In vivo studies: Promising candidates identified in vitro should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Structure-activity relationship (SAR) studies: The synthesis and biological evaluation of alkaloid analogs will be essential for identifying the key structural features responsible for their activity and for designing new compounds with improved therapeutic properties.
This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this fascinating class of natural products.
References
Antifungal Properties of Calycanthine Against Plant Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycanthine, a quinolizidine (B1214090) alkaloid predominantly found in plants of the Calycanthaceae family, has demonstrated notable biological activities, including antifungal properties against a range of plant pathogenic fungi.[1][2][3][4][5] This technical guide provides an in-depth overview of the current state of knowledge regarding the antifungal efficacy of this compound, detailing available quantitative data, experimental protocols for its evaluation, and a discussion of its potential mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents for crop protection.
Data Presentation: Antifungal Activity of this compound
Quantitative data on the antifungal activity of this compound against various plant pathogens is summarized in the table below. The available data primarily consists of EC50 values, representing the concentration of this compound that inhibits 50% of fungal growth.
| Plant Pathogen | Test Method | Metric | Value (µg/mL) | Reference(s) |
| Bipolaris maydis | Not specified | EC50 | 29.3 | [2][4][5] |
| Exserohilum turcicum | Not specified | EC50 | - | [4][5] |
| Alternaria solani | Not specified | EC50 | - | [4][5] |
| Sclerotinia sderotiorum | Not specified | EC50 | - | [4][5] |
| Fusarium oxysporium | Not specified | EC50 | - | [4][5] |
Note: A significant research gap exists regarding the quantitative antifungal activity of this compound against other major plant pathogens such as Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Magnaporthe oryzae. Further studies are required to establish a comprehensive antifungal profile of this compound.
Experimental Protocols
The following section details a generalized experimental protocol for determining the antifungal activity of this compound against plant pathogenic fungi. This broth microdilution method can be adapted for specific fungal species.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
1. Preparation of Fungal Inoculum:
-
Culture the desired plant pathogenic fungus on an appropriate solid medium (e.g., Potato Dextrose Agar (B569324) - PDA) at a suitable temperature and for a sufficient duration to promote sporulation or mycelial growth.
-
For spore-producing fungi, harvest spores by flooding the agar surface with sterile distilled water or a suitable buffer (e.g., 0.05% Tween 80) and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
For non-sporulating fungi, mycelial fragments can be used. Transfer a small portion of the fungal colony to a sterile tube containing a small amount of sterile distilled water and homogenize to create a mycelial suspension. The concentration can be standardized by measuring the optical density.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) within a 96-well microtiter plate to achieve a range of desired test concentrations.
3. Assay Procedure:
-
To each well of the microtiter plate containing the serially diluted this compound, add an equal volume of the standardized fungal inoculum.
-
Include positive controls (a known antifungal agent) and negative controls (medium with the solvent used to dissolve this compound) in separate wells.
-
Incubate the microtiter plates at the optimal temperature for the growth of the specific fungus for a period of 24 to 72 hours, or until sufficient growth is observed in the negative control wells.
4. Data Collection and Analysis:
-
Assess fungal growth inhibition visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration of this compound relative to the negative control.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that results in no visible growth.
-
Alternatively, calculate the EC50 or IC50 value by plotting the percentage of growth inhibition against the logarithm of the this compound concentration and performing a regression analysis.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for determining the in vitro antifungal activity of this compound.
Potential Mechanisms of Antifungal Action
The precise molecular mechanism by which this compound exerts its antifungal activity against plant pathogens has not been elucidated. However, based on its chemical structure as a quinolizidine alkaloid and the known mechanisms of other antifungal alkaloids, several potential modes of action can be hypothesized.[1][6] These include:
-
Disruption of Cell Membrane Integrity: Alkaloids can intercalate into the fungal cell membrane, altering its fluidity and permeability, leading to the leakage of essential cellular components and ultimately cell death.
-
Inhibition of Cell Wall Synthesis: Some alkaloids interfere with the enzymes responsible for the synthesis of crucial cell wall components like chitin (B13524) and glucans, compromising the structural integrity of the fungal cell wall.
-
Mitochondrial Dysfunction: this compound may target mitochondrial function, disrupting the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components.
-
Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids have been shown to bind to DNA or interfere with the machinery of protein synthesis, thereby inhibiting fungal growth and proliferation.
Further research, including transcriptomic and proteomic studies of this compound-treated fungi, is necessary to pinpoint the specific molecular targets and signaling pathways involved in its antifungal action.
Caption: Hypothesized antifungal mechanisms of this compound against plant pathogens.
Generalized Fungal Stress Response Signaling Pathway
While a specific signaling pathway for this compound's action is unknown, a generalized stress response pathway in fungi often involves the activation of mitogen-activated protein kinase (MAPK) cascades in response to cell wall or membrane stress. This can lead to the expression of genes involved in cell wall repair, stress adaptation, or, in cases of severe damage, programmed cell death.
Caption: A generalized MAPK signaling pathway in fungi activated by cell stress.
Conclusion
This compound exhibits promising antifungal activity against a selection of plant pathogenic fungi. However, the current body of research is limited, with a notable absence of data on its efficacy against several economically important pathogens and a lack of detailed mechanistic studies. The provided protocols offer a framework for future investigations to build a more comprehensive understanding of this compound's antifungal spectrum and mode of action. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a novel and effective biofungicide for sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolizidine-Based Variations and Antifungal Activity of Eight Lupinus Species Grown under Greenhouse Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Alkaloids of the Calycanthaceae and Their Syntheses [mdpi.com]
- 5. Antifungal activity of alkaloids from the seeds of Chimonanthus praecox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Research Progress on Phytopathogenic Fungi and Their Role as Biocontrol Agents [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycanthine and its related alkaloids, a group of complex indole (B1671886) alkaloids primarily isolated from plants of the Calycanthaceae family, have garnered scientific interest for their diverse biological activities. While extensively studied for their analgesic and anticonvulsant properties, emerging evidence suggests a potential role for these compounds as antiviral agents. This technical guide provides a comprehensive overview of the current state of research into the antiviral activity of this compound, chimonanthine, folicanthine, and meso-chimonanthine (B1246192). It aims to consolidate the available quantitative data, detail relevant experimental methodologies, and visualize conceptual antiviral mechanisms and screening workflows to facilitate further investigation and drug development efforts in this promising area.
Quantitative Antiviral Activity Data
The following table summarizes the available quantitative data on the antiviral activity of this compound and related alkaloids. To date, research has primarily focused on their effects against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).
| Alkaloid | Virus | Cell Line | Activity Metric | Value | Reference(s) |
| (-)-Chimonanthine | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Not Specified | IC50 | 68.9 ± 3.1 μM | [1] |
| (-)-Folicanthine | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Not Specified | IC50 | 58.9 ± 10.2 μM | [1] |
| Hodgkinsine A | Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | Substantial Activity | Not Quantified | |
| Hodgkinsine A | Vesicular Stomatitis Virus (VSV) | Not Specified | Substantial Activity | Not Quantified |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process.
Note: Data on the antiviral activity of (+)-calycanthine and meso-chimonanthine is currently limited in publicly available literature.
Experimental Protocols
Detailed experimental protocols for the antiviral screening of this compound alkaloids are not extensively published. However, based on standard virological assays, a generalized methodology for evaluating the antiviral efficacy of these compounds is outlined below.
Cell Culture and Virus Propagation
-
Cell Lines: A suitable permissive cell line for the target virus is cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. For PRRSV, MARC-145 cells are commonly used. For HSV-1 and VSV, Vero cells are a standard choice.
-
Virus Stock: A high-titer stock of the virus is prepared by infecting the permissive cell line and harvesting the supernatant upon observation of significant cytopathic effect (CPE). The virus titer is determined using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
Cytotoxicity Assay
Prior to assessing antiviral activity, the cytotoxicity of the alkaloids on the host cells must be determined to ensure that any observed antiviral effect is not due to cell death.
-
Method: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a common method.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test alkaloids for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Antiviral Activity Assay (e.g., Plaque Reduction Assay)
-
Objective: To determine the concentration of the alkaloid required to reduce the number of viral plaques by 50% (IC50).
-
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Pre-incubate the cells with various non-toxic concentrations of the test alkaloid for a specified period (e.g., 1-2 hours).
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the corresponding concentrations of the test alkaloid.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and the specific signaling pathways modulated by this compound and related alkaloids in the context of viral infections have not yet been elucidated in the scientific literature. General antiviral mechanisms of alkaloids can include interference with viral entry, replication, protein synthesis, and assembly.[2] Further research is required to determine if this compound alkaloids impact key host antiviral signaling pathways such as the interferon pathway, NF-κB signaling, or MAPK signaling pathways.
Visualizations
Conceptual Antiviral Screening Workflow
The following diagram illustrates a generalized workflow for the screening and evaluation of potential antiviral compounds like this compound alkaloids.
Caption: Generalized workflow for antiviral drug discovery.
Conceptual Viral Life Cycle and Potential Inhibition Points
This diagram illustrates key stages in a generic viral life cycle that could be potential targets for antiviral compounds.
Caption: Potential targets for antiviral intervention in the viral life cycle.
Conclusion and Future Directions
The preliminary data on the antiviral activity of (−)-chimonanthine and (−)-folicanthine against PRRSV are encouraging and warrant further investigation. However, significant knowledge gaps remain. Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the antiviral activity of a wider range of this compound alkaloids against a diverse panel of viruses, including both RNA and DNA viruses.
-
Elucidation of Mechanisms: Investigating the precise molecular targets and mechanisms of action, including their effects on viral and host cell signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of these alkaloids to identify key structural features responsible for antiviral activity and to optimize potency and selectivity.
-
In Vivo Studies: Progressing promising candidates to in vivo animal models to assess their efficacy and safety in a physiological context.
A deeper understanding of the antiviral properties of this compound and its related alkaloids could pave the way for the development of a novel class of antiviral therapeutics.
References
Exploring the Analgesic Potential of Calycanthine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the analgesic properties of Calycanthine derivatives, a class of alkaloids showing promise for the development of novel pain therapeutics. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved in their mechanism of action.
Introduction to Calycanthaceae Alkaloids
Plants from the Calycanthaceae family are a rich source of complex alkaloids, including the dimeric pyrrolidinoindoline-type compounds such as this compound and its diastereomers, the chimonanthines.[1] While this compound itself is known primarily as a potent convulsant that acts on the central nervous system by inhibiting GABAergic neurotransmission[2][3], its derivatives have demonstrated significant analgesic activities.[1] These compounds are of particular interest to the drug development community due to their potential multi-target mechanism of action, possibly engaging both opioid and glutamatergic pathways to modulate nociception.
Quantitative Data on Receptor Binding and Analgesic Efficacy
The initial assessment of the analgesic potential of this compound derivatives involves quantifying their binding affinity to key receptors in pain pathways. The µ-opioid receptor is a primary target for many potent analgesics.
Table 1: µ-Opioid Receptor Binding Affinity of Chimonanthine (B1196302) Diastereomers
| Compound | Receptor Subtype | Ki (nM) |
| (-)-Chimonanthine | µ-opioid | 271 ± 85 |
| (+)-Chimonanthine | µ-opioid | 652 ± 159 |
| meso-Chimonanthine (B1246192) | µ-opioid | 341 ± 29 |
| Source: Data compiled from in vitro binding assays against rat brain homogenates.[1] |
It is important to note a discrepancy in the literature, with some studies describing the binding affinity of (-)-, (+)-, and meso-chimonanthine for opioid receptors as "low". This may be attributable to variations in experimental conditions, such as the specific radioligand employed in the binding assays.
Table 2: Comparative Analgesic Efficacy of Hodgkinsine (B231384) and Morphine in Thermal Nociception Models
| Compound | Test | Route | ED50 (mg/kg) |
| Hodgkinsine | Tail-Flick | i.p. | 1.2 |
| Hodgkinsine | Hot-Plate | i.p. | 0.8 |
| Morphine | Tail-Flick | i.p. | 2.5 |
| Morphine | Hot-Plate | i.p. | 4.0 |
| Source: Data from rodent models, highlighting the potent opioid-mediated analgesic effect of hodgkinsine. |
Experimental Protocols and Workflow
The evaluation of a potential analgesic involves a standardized workflow, progressing from in vitro characterization to in vivo validation in relevant pain models.
The tail-flick test is a spinal reflex-based assay used to measure central analgesic activity in response to a thermal stimulus.
-
Apparatus: A tail-flick meter that applies a high-intensity light beam to the ventral surface of the tail.
-
Procedure:
-
Habituation: Animals (mice or rats) are habituated to the testing environment and handling. For mice, this may involve brief periods in a restraining tube.
-
Baseline Latency: A pre-treatment (baseline) latency to tail flick is determined. The heat source is focused on the tail, and the time taken for the animal to flick its tail away is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., this compound derivative) or vehicle is administered via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At specific time points post-administration (e.g., 30, 60, 90 minutes), the tail-flick latency is measured again.
-
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100. An increase in latency indicates an analgesic effect.
This test assesses a supraspinal response to a constant thermal stimulus and involves more complex behaviors than the tail-flick test.
-
Apparatus: A hot-plate apparatus consisting of a metal surface maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
Habituation: Animals are acclimated to the testing room.
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At predetermined intervals, the animal is placed on the hot plate, and a timer is started.
-
Endpoint: The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to avoid injury.
-
-
Data Analysis: An increase in the latency to respond compared to the vehicle-treated group signifies analgesia.
This model evaluates the response to a chemical stimulus that directly activates nociceptors, primarily via the TRPV1 channel. It is useful for investigating peripheral and central sensitization mechanisms.
-
Reagents: Capsaicin (B1668287) solution prepared in a vehicle (e.g., saline with Tween 80).
-
Procedure:
-
Habituation: Animals are placed in individual observation chambers to acclimate.
-
Pre-treatment: The test compound or vehicle is administered systemically or locally.
-
Capsaicin Injection: A small volume (e.g., 10-20 µL) of capsaicin solution (e.g., 1.5-10 µg) is injected subcutaneously into the plantar surface of the hind paw or the orofacial region (vibrissa pad).
-
Observation: Immediately following injection, the cumulative time the animal spends licking, biting, or lifting the injected paw is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: A significant reduction in the duration of nocifensive behaviors in the drug-treated group compared to the vehicle group indicates an antinociceptive effect.
Mechanisms of Analgesic Action
This compound derivatives appear to exert their analgesic effects through a multi-target mechanism, distinguishing them from traditional single-target analgesics. The primary pathways implicated are the endogenous opioid system and the glutamatergic system.
The binding of chimonanthine diastereomers to µ-opioid receptors suggests a mechanism similar to that of morphine and other opioids. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that reduces neuronal excitability and inhibits the release of nociceptive neurotransmitters.
Activation of the µ-opioid receptor by a this compound derivative leads to:
-
Inhibition of Adenylate Cyclase: Reduces intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: Inhibits voltage-gated Ca²⁺ channels, reducing neurotransmitter release, and activates inwardly rectifying K⁺ channels, causing hyperpolarization of the neuronal membrane.
Together, these actions decrease the transmission of pain signals at the presynaptic terminal.
The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, plays a critical role in central sensitization and the development of chronic pain. The potent analgesic effect of hodgkinsine in the capsaicin-induced pain model, which has an NMDA-mediated component, suggests that this compound derivatives may act as NMDA receptor antagonists.
By acting as non-competitive antagonists, these derivatives can block the NMDA receptor's ion channel pore. This prevents the influx of Ca²⁺ ions even when the receptor is activated by glutamate, thereby reducing neuronal hyperexcitability and mitigating the processes that lead to chronic pain states.
It is critical to differentiate the analgesic mechanisms of the derivatives from the toxicological profile of the parent compound, (+)-calycanthine. This compound is a convulsant that inhibits the central nervous system's primary inhibitory pathways. This provides important context for the safety evaluation of any new derivative.
This compound exerts its convulsant effect via two primary mechanisms:
-
Presynaptic Inhibition: It blocks L-type voltage-gated Ca²⁺ channels, which inhibits the release of the inhibitory neurotransmitter GABA.
-
Postsynaptic Inhibition: It directly inhibits GABA-mediated chloride currents at the GABAA receptor.
The net result is a reduction in inhibitory signaling, leading to neuronal overexcitation. While GABAergic modulation is a valid strategy for analgesia, the inhibitory action of this compound on this system highlights a critical safety liability that must be engineered out of any potential therapeutic derivative.
Conclusion and Future Directions
This compound derivatives, particularly chimonanthines, represent a compelling class of compounds for the development of novel analgesics. The available data point towards a promising multi-target mechanism involving both µ-opioid receptor agonism and potential NMDA receptor antagonism. This dual action could offer a significant advantage in treating complex and chronic pain states.
However, significant research is still required. Future work must focus on:
-
Comprehensive In Vivo Studies: Establishing dose-response relationships (ED50) and efficacy in a broader range of pain models, including neuropathic and inflammatory pain.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new analogues to optimize potency at desired targets while minimizing off-target effects, especially any inhibitory activity on the GABAergic system.
-
Pharmacokinetic and Safety Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conducting thorough toxicological assessments of lead candidates.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for a new generation of effective pain management therapies.
References
The Melanogenesis Inhibitory Effects of Calycanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanogenesis, the complex process of melanin (B1238610) synthesis, is a key area of research in dermatology and cosmetology for the development of agents to treat hyperpigmentation disorders. This technical guide delves into the melanogenesis inhibitory properties of Calycanthine, a quinolizidine (B1214090) alkaloid found in plants of the Calycanthaceae family. While research on this compound's specific molecular mechanisms in melanogenesis is emerging, this document consolidates the current quantitative data, provides detailed experimental protocols for assessing its efficacy, and illustrates the key signaling pathways involved, offering a foundational resource for further investigation and drug development.
Quantitative Data on Melanogenesis Inhibition
This compound has demonstrated potent inhibitory effects on melanogenesis. In a key study, (+)-calycanthine was identified as a principal alkaloid with significant melanogenesis inhibitory activity in theophylline-stimulated B16 melanoma 4A5 cells.[1] The half-maximal inhibitory concentration (IC50) was determined to be 0.93 µM, showcasing its high potency, especially when compared to the commercial tyrosinase inhibitor, arbutin, which had an IC50 of 174 µM in the same study.[1]
| Compound | Cell Line | Stimulation | Endpoint | IC50 Value | Reference |
| (+)-Calycanthine | B16 melanoma 4A5 | Theophylline | Melanogenesis Inhibition | 0.93 µM | [1] |
| Arbutin (Positive Control) | B16 melanoma 4A5 | Theophylline | Melanogenesis Inhibition | 174 µM | [1] |
Table 1: In Vitro Efficacy of (+)-Calycanthine on Melanogenesis Inhibition
Experimental Protocols
To assess the melanogenesis inhibitory effects of this compound, a series of standardized in vitro assays are employed. The following protocols are adapted from established methodologies in the field.[2][3][4][5]
Cell Culture
-
Cell Line: B16F10 mouse melanoma cells are a widely accepted model for studying melanogenesis.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
Prior to assessing anti-melanogenic activity, it is crucial to determine the non-cytotoxic concentration range of this compound.
-
Cell Seeding: Plate B16F10 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Melanin Content Assay
This assay quantifies the amount of melanin produced by the B16F10 cells after treatment.
-
Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate at a density of 2 × 10⁵ cells/well. After 24 hours, treat the cells with non-cytotoxic concentrations of this compound and an inducer of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH) (e.g., 200 nM), for 72 hours.[2][6]
-
Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour to solubilize the melanin.[3][5]
-
Absorbance Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.[3][5]
-
Normalization: Determine the total protein content of the cell lysates using a BCA protein assay kit. Normalize the melanin content to the total protein concentration.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Cell Seeding and Treatment: Seed and treat B16F10 cells as described for the melanin content assay.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a phosphate (B84403) buffer (pH 6.8) containing 1% Triton X-100.[4][5]
-
Enzyme Reaction: Centrifuge the lysate and collect the supernatant. In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution (e.g., 15 mM).[2] Incubate at 37°C for 1 hour.
-
Absorbance Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.[4][5] Tyrosinase activity is expressed as a percentage of the untreated control.
Western Blot Analysis
Western blotting is used to determine the effect of this compound on the expression levels of key melanogenesis-related proteins.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against melanogenesis-related proteins such as Tyrosinase (TYR), Tyrosinase-Related Protein 1 (TRP-1), Tyrosinase-Related Protein 2 (TRP-2), and Microphthalmia-associated transcription factor (MITF). A loading control, such as β-actin, should also be probed.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize to the loading control.
Signaling Pathways in Melanogenesis and Potential Inhibition by this compound
Melanogenesis is primarily regulated by the cAMP/PKA/CREB/MITF signaling pathway.[7][8][9] α-MSH, a key stimulator, binds to the Melanocortin 1 Receptor (MC1R), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7][10] This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[8][9] Phosphorylated CREB promotes the transcription of MITF, the master regulator of melanogenic gene expression.[11][12] MITF then upregulates the expression of key melanogenic enzymes, including tyrosinase, TRP-1, and TRP-2, leading to melanin synthesis.[13][14]
Given its potent inhibitory effect on melanin production, it is hypothesized that this compound interferes with this signaling cascade.
Based on its observed inhibitory activity, this compound could potentially act at several points in this pathway to downregulate melanin production.
The diagram above illustrates potential mechanisms by which this compound may exert its inhibitory effects, including:
-
Downregulation of cAMP: By inhibiting adenylyl cyclase or promoting cAMP degradation.
-
Inhibition of PKA activity: Directly or indirectly preventing the phosphorylation of CREB.
-
Suppression of MITF expression: By interfering with CREB-mediated transcription.
-
Direct inhibition of tyrosinase activity: Although less common for this class of compounds, direct enzyme inhibition cannot be ruled out without further studies.
Conclusion and Future Directions
The available data strongly suggest that this compound is a potent inhibitor of melanogenesis. Its low micromolar IC50 value makes it a promising candidate for further development as a skin-lightening agent or for the treatment of hyperpigmentation disorders. Future research should focus on elucidating the precise molecular mechanism of action of this compound. This includes identifying its direct molecular target(s) within the melanogenesis signaling pathway and validating its efficacy and safety in more complex models, such as 3D skin equivalents and eventually in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for pursuing these next steps in the research and development of this compound-based therapeutics.
References
- 1. Studies on the Alkaloids of the Calycanthaceae and Their Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. α-Melanocyte-Stimulating Hormone Triggers Melanogenesis Via Activation of the Aryl Hydrocarbon Receptor Pathway in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Melanogenesis [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. [Regulation of melanogenesis: the role of cAMP and MITF] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MITF in melanoma: mechanisms behind its expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MITF regulatory network in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Calycanthine's Role in Neuromuscular Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calycanthine, a potent convulsant alkaloid, is primarily recognized for its significant effects on the central nervous system (CNS), where it modulates inhibitory neurotransmission. Its mechanism of action predominantly involves the inhibition of GABAergic signaling through the blockade of L-type voltage-gated calcium channels (Ca L-type) and direct antagonism of GABA-A receptors. While its central effects are well-documented, its role at the neuromuscular junction (NMJ) is less characterized. This technical guide synthesizes the available data on this compound's known molecular interactions and extrapolates its potential impact on neuromuscular transmission. We provide a detailed overview of its established central mechanisms, a hypothesized framework for its actions at the NMJ, relevant experimental protocols, and quantitative data, alongside visual representations of the signaling pathways and experimental workflows.
Introduction to this compound
This compound is a quinolizidine (B1214090) alkaloid found in plants of the family Calycanthaceae. Historically, it has been identified as a powerful convulsant, with its toxicological profile primarily attributed to its effects on the CNS.[1][2] The primary mechanism of this compound-induced convulsions is the suppression of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA).[1][2]
Established Central Nervous System Effects of this compound
This compound's convulsant activity stems from two primary molecular actions within the CNS:
-
Inhibition of GABA Release: this compound blocks L-type voltage-gated calcium channels, which are crucial for neurotransmitter release. By inhibiting these channels, it reduces the influx of calcium into presynaptic terminals, thereby decreasing the release of GABA.[1][2]
-
GABA-A Receptor Antagonism: this compound also acts as a direct antagonist at postsynaptic GABA-A receptors, preventing the influx of chloride ions and the subsequent hyperpolarization of the neuronal membrane.[1][2]
These actions synergistically reduce inhibitory signaling in the brain, leading to a state of hyperexcitability and convulsions. While the primary focus of research has been on GABAergic systems, some studies have indicated a weak inhibitory effect on acetylcholine (B1216132) (ACh) release in the hippocampus.[1][2]
This compound at the Neuromuscular Junction: A Hypothesized Mechanism
Direct experimental evidence detailing the effects of this compound on neuromuscular transmission is limited. However, based on its known affinity for L-type calcium channels, a plausible mechanism of action at the NMJ can be proposed. While P/Q-type voltage-gated calcium channels are the primary mediators of ACh release at the NMJ, L-type channels are also present and can contribute to calcium influx, particularly under conditions of high-frequency stimulation.
Presynaptic Effects: Inhibition of Acetylcholine Release
The presynaptic motor nerve terminal relies on a rapid influx of calcium to trigger the fusion of synaptic vesicles containing ACh with the presynaptic membrane. This compound's blockade of L-type calcium channels could theoretically reduce the overall calcium influx into the nerve terminal, leading to a decrease in the quantal content of ACh release. This would result in a smaller end-plate potential (EPP) and, if the reduction is significant, could lead to transmission failure and muscle weakness. A study on rat hippocampal slices demonstrated a 15% inhibition of potassium-stimulated acetylcholine release at a this compound concentration of 100 µM.[1][2]
Postsynaptic Effects: Potential for Nicotinic Receptor Interaction
There is currently no direct evidence to suggest that this compound interacts with postsynaptic nicotinic acetylcholine receptors (nAChRs). However, many alkaloids exhibit complex pharmacological profiles and the possibility of a weak interaction cannot be entirely ruled out without further investigation.
Quantitative Data
The available quantitative data on this compound's biological activity is primarily focused on its central effects.
| Parameter | Value | System | Reference |
| IC50 for L-type Calcium Channel Blockade | ~42 µM | Neuroblastoma x Glioma Cells | [1][2] |
| Inhibition of K+-stimulated ACh Release | 15% at 100 µM | Rat Hippocampal Slices | [1][2] |
| Inhibition of GABA Release (ED50) | ~21 µM | Rat Hippocampal Slices | [1][2] |
| GABA-A Receptor Inhibition (KB) | ~135 µM | Human α1β2γ2L Receptors in Xenopus Oocytes | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of compounds like this compound on neuromuscular transmission.
Electrophysiological Recording of End-Plate Potentials (EPPs) and Miniature End-Plate Potentials (MEPPs)
Objective: To measure the effect of this compound on the presynaptic release of acetylcholine and the postsynaptic response.
Preparation: An isolated nerve-muscle preparation (e.g., frog sartorius or mouse phrenic nerve-hemidiaphragm) is pinned in a recording chamber and superfused with a physiological saline solution.
Methodology:
-
A microelectrode is inserted into a muscle fiber near the end-plate region to record the membrane potential.
-
The motor nerve is stimulated with a suction electrode to evoke EPPs.
-
Spontaneous MEPPs are recorded in the absence of nerve stimulation.
-
A baseline recording is established, after which this compound is added to the superfusing solution at various concentrations.
-
Changes in the amplitude and frequency of MEPPs and the amplitude of EPPs are recorded and analyzed. A decrease in EPP amplitude and MEPP frequency would suggest a presynaptic inhibitory effect.
Muscle Twitch Tension Measurement
Objective: To assess the overall effect of this compound on muscle contractility.
Preparation: A muscle (e.g., rat soleus or extensor digitorum longus) is dissected and mounted in an organ bath containing physiological saline, with one end attached to a fixed point and the other to a force transducer.
Methodology:
-
The muscle is stimulated either directly or via its motor nerve with electrodes.
-
Baseline twitch and tetanic tensions are recorded.
-
This compound is added to the organ bath in increasing concentrations.
-
Changes in twitch and tetanic tension are measured to determine if the compound has a paralytic or potentiating effect.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
Objective: To determine if this compound directly binds to nAChRs.
Preparation: Membranes rich in nAChRs (e.g., from Torpedo electric organ or cultured cells expressing the receptor) are prepared.
Methodology:
-
The membranes are incubated with a radiolabeled ligand that specifically binds to nAChRs (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding sites.
-
The amount of bound radioactivity is measured after separating the membranes from the solution.
-
A displacement curve is generated to determine the binding affinity (Ki) of this compound for the nAChR.
Visualizations
Signaling Pathways
Caption: Central mechanism of this compound leading to convulsant effects.
Caption: Hypothesized mechanism of this compound at the neuromuscular junction.
Experimental Workflow
Caption: Workflow for electrophysiological assessment of this compound's effects.
Conclusion and Future Directions
This compound is a well-established centrally acting convulsant with a clear mechanism of action involving the inhibition of GABAergic neurotransmission. While its effects on the neuromuscular junction are not well-studied, its known ability to block L-type calcium channels suggests a potential for presynaptic inhibition of acetylcholine release, which could lead to muscle weakness. The weak inhibition of acetylcholine release observed in hippocampal slices provides some support for this hypothesis.
Future research should focus on directly investigating the effects of this compound at the neuromuscular junction using the experimental protocols outlined in this guide. Specifically, determining its impact on EPPs, MEPPs, and muscle twitch tension, as well as its potential for direct interaction with nicotinic acetylcholine receptors, will be crucial for a complete understanding of its pharmacological profile. Such studies would not only clarify the peripheral effects of this compound but could also provide insights into the role of different calcium channel subtypes in neuromuscular transmission.
References
- 1. Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylxanthine-induced escalation: a propagated wave phenomenon observed in skeletal muscle developing in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Total Synthesis of Calycanthine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of prominent strategies for the enantioselective total synthesis of Calycanthine, a complex alkaloid with a unique dimeric structure. The core of these strategies often revolves around the stereocontrolled construction of the vicinal all-carbon quaternary stereocenters at the C3a and C3a' positions. This resource includes a comparative summary of key quantitative data, detailed experimental protocols for pivotal reactions, and visualizations of the synthetic workflows.
Comparative Analysis of Key Enantioselective Strategies
The following table summarizes the quantitative outcomes of several notable enantioselective total syntheses of this compound and its precursors. This allows for a direct comparison of the efficiency and stereoselectivity of different methodologies.
| Key Transformation | Principal Investigator(s) | Overall Yield | Enantiomeric Excess (ee) of Key Intermediate | Key Reagents/Catalysts | Ref. |
| Reductive Co(I)-Promoted Dimerization | Movassaghi | ~34% | >99% ee | [CoCl(PPh₃)₃], Na(Hg) | [1] |
| Catalytic Asymmetric Double Michael Addition | Kanai, Matsunaga, Shibasaki | ~20% | 95% ee | Mn(OAc)₂, Schiff base ligand | [2] |
| Asymmetric Intramolecular Heck Reaction | Overman | N/A | 91% ee | Pd₂(dba)₃, (R)-BINAP | [2] |
| Iron-Catalyzed Oxidative Dimerization | Jiang, Bai | 42% | >99% ee | Fe(acac)₃, PPh₃, Silane | [3] |
| Copper-Mediated Asymmetric Cyclodimerization | Pan, Li | ~30-40% | 94% ee | Cu(OTf)₂, (R)-xyl-P-Phos | [4] |
Visualizing the Synthetic Pathways
The following diagrams, rendered using Graphviz (DOT language), illustrate the logical flow of the key synthetic strategies for constructing the this compound core.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key transformations presented in the summary table.
Movassaghi's Reductive Co(I)-Promoted Dimerization
This strategy leverages a chiral pool approach starting from L-tryptophan to establish the initial stereochemistry, followed by a key cobalt-mediated reductive dimerization to form the C3a-C3a' bond.
Protocol for the Synthesis of Tricyclic Bromide (+)-11:
-
Synthesis of Tricyclic Hexahydropyrroloindole (+)-9: To a solution of Nα-methoxycarbonyl-L-tryptophan methyl ester (1.0 eq) in a suitable solvent, add neat phosphoric acid. The reaction is stirred at a specified temperature until completion, followed by N-sulfonylation to yield the tricyclic hexahydropyrroloindole (+)-9 with excellent diastereoselectivity (>99% de) and enantioselectivity (>99% ee).
-
Hydrolysis and Decarboxylation: The methyl ester of (+)-9 is hydrolyzed using aqueous KOH in methanol. Subsequent decarboxylation at the C2-position is achieved by treatment with oxalyl chloride and then tris(trimethylsilyl)silane (B43935) (TTMSS) with AIBN as a radical initiator.
-
Benzylic Bromination: The resulting hexahydropyrroloindole is subjected to benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in carbon tetrachloride at reflux to afford the tricyclic bromide (+)-11 as a single diastereomer in 77% yield.
Protocol for the Reductive Dimerization and Synthesis of (-)-Calycanthine:
-
Reductive Dimerization: To a solution of the tricyclic bromide (+)-11 (1.0 eq) in acetone (B3395972) is added chlorotris(triphenylphosphine)cobalt(I) ([CoCl(PPh₃)₃]) (1.1 eq). The reaction mixture is stirred at room temperature for 15 minutes. The desired dimeric hexacycle (+)-14 is obtained in 60% yield after purification.
-
Deprotection: The protecting groups on the nitrogen atoms of (+)-14 are removed using sodium in liquid ammonia (B1221849) or a similar reductive method.
-
Isomerization to (-)-Calycanthine: The deprotected dimer, (+)-chimonanthine, is heated in [D₄]acetic acid and D₂O at 95 °C for 24 hours. This results in the isomerization to (-)-calycanthine, which is isolated in 54% yield.
Kanai, Matsunaga, and Shibasaki's Catalytic Asymmetric Double Michael Addition
This approach features a catalytic, enantioselective double Michael reaction of a bisoxindole to an α,β-unsaturated nitrile to construct the vicinal quaternary stereocenters.
Protocol for the Asymmetric Double Michael Addition:
-
Catalyst Preparation: A manganese(II) acetate/Schiff base complex is prepared in situ.
-
Michael Addition: To a mixture of 3,3'-bioxindole (1.0 eq) and the manganese catalyst in an appropriate solvent, acrylonitrile is added. The reaction is stirred at a controlled temperature until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography to afford the dialkylated adduct in 69% yield and 95% enantiomeric excess.
Protocol for the Conversion to (-)-Calycanthine:
-
Reduction and Cyclization: The nitrile groups of the dialkylated adduct are reduced, and the resulting primary amines undergo spontaneous intramolecular cyclization to form the hexahydropyrrolo[2,3-b]indole core, yielding (+)-chimonanthine.
-
Isomerization: (+)-Chimonanthine is then isomerized to (-)-calycanthine using acidic conditions as described in the Movassaghi synthesis.
Overman's Asymmetric Intramolecular Heck Reaction
Overman's strategy employs a palladium-catalyzed asymmetric intramolecular Heck reaction to set one of the key quaternary stereocenters.
Protocol for the Asymmetric Heck Reaction:
-
Substrate Synthesis: A suitable dienyl aryl triflate precursor is synthesized from a substituted aniline over several steps.
-
Heck Cyclization: The dienyl aryl triflate (1.0 eq) is dissolved in a suitable solvent with a palladium catalyst, such as Pd₂(dba)₃, and a chiral ligand, typically (R)-BINAP. A base, such as proton sponge, is added, and the reaction is heated.
-
Purification: After completion, the reaction mixture is worked up, and the tetracyclic product is purified by chromatography, achieving an enantiomeric excess of 91%.
Protocol for the Completion of the Synthesis:
-
Second Cyclization and Elaboration: The tetracyclic intermediate undergoes a second Heck cyclization to form the pentacyclic core of (-)-chimonanthine. Further functional group manipulations lead to the final product.
-
Isomerization to (+)-Calycanthine: (-)-Chimonanthine can be isomerized to (+)-calycanthine under acidic conditions.
Conclusion
The enantioselective total synthesis of this compound has been a fertile ground for the development of innovative synthetic strategies. The approaches detailed herein, from Movassaghi's convergent dimerization to the catalytic asymmetric methods of Kanai, Matsunaga, and Shibasaki, and Overman's elegant Heck cyclizations, highlight the diverse tactics that can be employed to tackle the formidable challenge of constructing vicinal all-carbon quaternary stereocenters. The choice of a particular strategy will depend on factors such as the desired enantiomer, availability of starting materials, and the desired overall efficiency. The provided protocols offer a starting point for researchers aiming to synthesize this compound and its analogues for further investigation in drug discovery and development.
References
Biomimetic Synthesis of the Calycanthine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calycanthine scaffold, a core structural motif in a variety of Calycanthaceae alkaloids, has garnered significant attention from the synthetic chemistry community due to its intriguing dimeric pyrrolidinoindoline architecture and promising biological activities. The construction of the sterically congested C3a-C3'a bond and the two adjacent all-carbon quaternary stereocenters presents a formidable synthetic challenge. Biomimetic approaches, inspired by proposed biosynthetic pathways, have proven to be elegant and efficient strategies for the synthesis of this complex scaffold. These strategies often involve the dimerization of tryptamine (B22526) or tryptophan derivatives, mimicking the plant's natural synthetic machinery.
This document provides detailed application notes and experimental protocols for several key biomimetic and related synthetic strategies developed for the this compound scaffold. The methodologies covered include classical biomimetic approaches, as well as more recent transition-metal-catalyzed dimerization reactions that offer high levels of stereocontrol and efficiency. The protocols are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.
Key Biomimetic and Synthetic Strategies
Several innovative strategies have been successfully employed to construct the this compound scaffold. The following sections detail the experimental protocols for some of the most significant approaches.
Scott's Biomimetic Synthesis: Acid-Catalyzed Isomerization of Chimonanthine
One of the earliest and most conceptually elegant approaches to the this compound scaffold was reported by Scott and coworkers. This biomimetic synthesis postulates that this compound is the thermodynamically more stable isomer of Chimonanthine and can be accessed through an acid-catalyzed rearrangement. This strategy highlights a plausible biosynthetic endgame.
Experimental Protocol: Acid-Catalyzed Isomerization of (±)-Chimonanthine to (±)-Calycanthine
This protocol is adapted from the work of Scott, McCapra, and Hall.
Materials:
-
(±)-Chimonanthine
-
Aqueous Hydrochloric Acid (e.g., 2 M HCl)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve (±)-Chimonanthine in a minimal amount of aqueous hydrochloric acid.
-
Heat the solution at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford (±)-Calycanthine.
Quantitative Data Summary
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| (±)-Chimonanthine | (±)-Calycanthine | Aqueous Acid | Heat | Not specified | Scott et al. |
Movassaghi's Reductive Dimerization Strategy
A highly efficient and convergent approach developed by Movassaghi and Schmidt involves a reductive cobalt(I)-promoted dimerization of an endo-bromide precursor. This method allows for the stereoselective formation of the vicinal quaternary centers and has been applied to the enantioselective synthesis of (+)-Chimonanthine, which can then be isomerized to (-)-Calycanthine.[1]
Experimental Protocol: Synthesis of (+)-Chimonanthine via Reductive Dimerization
This protocol is based on the supporting information of the work by Movassaghi and Schmidt.[1]
Materials:
-
endo-Bromide precursor (+)-11
-
Chlorotris(triphenylphosphine)cobalt(I) [CoCl(PPh₃)₃]
-
Acetone
-
Sodium amalgam (Na(Hg))
-
Dibasic sodium phosphate (B84403) (Na₂HPO₄)
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)
-
[D₄]acetic acid
-
Deuterium (B1214612) oxide (D₂O)
Procedure for Dimerization to Hexacycle (+)-14:
-
To a solution of the endo-bromide (+)-11 in acetone, add [CoCl(PPh₃)₃] at room temperature.
-
Stir the reaction mixture for 15 minutes.
-
Quench the reaction and purify the crude product to obtain the dimer (+)-14.
Procedure for Conversion to (+)-Chimonanthine (1):
-
Treat the hexacycle (+)-14 with sodium amalgam and dibasic sodium phosphate in methanol at room temperature for 3.5 hours to afford the diamine (+)-16.[1]
-
Reduce the diamine (+)-16 with Red-Al in toluene at 110 °C for 1.5 hours to yield (+)-Chimonanthine (1).[1]
Procedure for Isomerization to (-)-Calycanthine (3):
-
Dissolve (+)-Chimonanthine (1) in a mixture of [D₄]acetic acid and deuterium oxide.[1]
-
Heat the solution to 95 °C for 24 hours.
-
After cooling, purify the mixture by chromatography to isolate (-)-Calycanthine (3).
Quantitative Data Summary
| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference |
| Dimerization | endo-Bromide (+)-11 | Hexacycle (+)-14 | [CoCl(PPh₃)₃], acetone, 23 °C, 15 min | 60% | |
| Desulfonylation | Hexacycle (+)-14 | Diamine (+)-16 | Na(Hg), Na₂HPO₄, MeOH, 23 °C, 3.5 h | 99% | |
| Reduction | Diamine (+)-16 | (+)-Chimonanthine (1) | Red-Al, toluene, 110 °C, 1.5 h | 82% | |
| Isomerization | (+)-Chimonanthine (1) | (-)-Calycanthine (3) | [D₄]acetic acid, D₂O, 95 °C, 24 h | 54% |
Iron-Catalyzed Stereoselective Oxidative Dimerization
A recent advancement by Bai, Ma, and Jiang describes a highly stereoselective iron-catalyzed oxidative dimerization to access the (-)-isothis compound skeleton, which can be further converted to (-)-Calycanthine. This method provides excellent control over both relative and absolute stereochemistry in a single step.
Experimental Protocol: Synthesis of (-)-Isothis compound Derivative
This protocol is a general representation based on the publication by Bai et al.
Materials:
-
2N-featured monomer 7
-
Iron catalyst (e.g., FeCl₃)
-
Oxidant
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the 2N-featured monomer 7 in the specified solvent, add the iron catalyst.
-
Introduce the oxidant to the reaction mixture.
-
Stir the reaction at the indicated temperature for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to yield the (-)-isothis compound derivative.
Quantitative Data Summary
| Starting Material | Product | Catalyst | Oxidant | Yield | Stereoselectivity | Reference |
| 2N-featured monomer 7 | (-)-Isothis compound derivative | Iron-based | Not specified | High | Excellent | Bai et al. |
Copper-Mediated Asymmetric Cyclodimerization
Ding and coworkers have reported a facile and straightforward asymmetric total synthesis of (+)-Chimonanthine and (-)-Calycanthine starting from commercially available tryptamine. The key step is a copper-mediated asymmetric cyclodimerization of a chiral tryptamine derivative.
Experimental Protocol: Copper-Mediated Dimerization of a Tryptamine Derivative
This protocol is based on the work of Ding et al.
Materials:
-
Chiral tryptamine derivative
-
Copper(II) salt (e.g., CuCl₂)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the chiral tryptamine derivative in the solvent.
-
Add the base followed by the copper(II) salt.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the dimeric product.
Quantitative Data Summary
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| Chiral tryptamine derivative | Dimeric hexahydropyrroloindole | CuCl₂, DIPEA | Room Temperature | Good | Ding et al. |
Conclusion
The biomimetic synthesis of the this compound scaffold has evolved from conceptually elegant but often low-yielding classical approaches to highly efficient and stereoselective modern synthetic methods. The protocols outlined in this document represent key milestones in this field, offering researchers a variety of strategies to access this complex and biologically relevant molecular architecture. The choice of a particular synthetic route will depend on the desired stereochemistry, scalability, and the availability of starting materials and reagents. These methods not only provide access to the natural products themselves but also open avenues for the synthesis of novel analogs for drug discovery and development.
References
Application Notes and Protocols for the Extraction and Purification of Calycanthine from Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycanthine is a quinoline (B57606) alkaloid found in the seeds of plants from the Calycanthaceae family, such as Calycanthus floridus and Chimonanthus praecox. It is recognized for its potent convulsant activity and is a subject of interest in neuropharmacology and toxicology. The efficient extraction and purification of this compound are crucial for its further study and potential applications. These application notes provide detailed protocols for various extraction and purification techniques for obtaining this compound from seed material.
Data Presentation: Comparison of Extraction Techniques
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of reported yields for this compound and analogous alkaloids using different extraction techniques.
| Extraction Method | Plant Material | Solvent(s) | Key Parameters | This compound Yield | Purity | Source(s) |
| Maceration/Soxhlet | Meratia praecox (C. praecox) seeds | Petroleum Ether (defatting), Methanol (B129727) | Not specified | 2.6% | Not specified | [1] |
| Maceration | Chimonanthus praecox seeds | Petroleum Ether (defatting), Methanol | Room temperature | 9.1% (crude extract) | Not specified | [2] |
| Ultrasonic-Assisted Extraction (UAE) | Generic Alkaloids | Ethanol (80%) | -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles | Higher than Maceration | Not specified | |
| Supercritical Fluid Extraction (SFE) | Generic Alkaloids | CO2 with Methanol modifier | 250 bar, 80°C, 6.6 vol% methanol, 40 min | High recovery | High | [3] |
Note: The yield of this compound can be significantly influenced by factors such as the specific plant species, geographical source, harvest time, and the precise experimental conditions used. The data for UAE and SFE are based on general alkaloid extraction and indicate the potential efficiency of these methods for this compound.
Experimental Protocols
Seed Preparation
Proper preparation of the seed material is the essential first step for efficient extraction.
-
Drying: Seeds should be thoroughly dried to a constant weight, typically in a shaded, well-ventilated area or using a lyophilizer to prevent degradation of the active compounds.
-
Grinding: The dried seeds are then ground into a fine powder (e.g., to pass through a 40-mesh sieve). This increases the surface area available for solvent penetration and improves extraction efficiency.
Extraction Protocols
This is a conventional and straightforward method for this compound extraction.
-
Defatting:
-
Weigh the powdered seed material.
-
In a large flask, add petroleum ether to the seed powder (e.g., a 1:5 solid-to-solvent ratio, w/v).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture and discard the petroleum ether fraction.
-
Repeat the process two more times to ensure complete removal of lipids.
-
Air-dry the defatted seed powder.
-
-
Alkaloid Extraction:
-
Transfer the defatted seed powder to a clean flask.
-
Add methanol to the powder (e.g., a 1:10 solid-to-solvent ratio, w/v).
-
Seal the flask and macerate for 48-72 hours at room temperature with occasional agitation.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process on the plant residue two more times with fresh methanol.
-
Combine all the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
UAE utilizes ultrasonic waves to accelerate the extraction process.
-
Defatting: Perform the defatting step as described in Protocol 2.1.
-
Ultrasonic Extraction:
-
Place the defatted seed powder in an extraction vessel.
-
Add a suitable solvent, such as 80% ethanol, at a solid-to-liquid ratio of 1:20 (w/v).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 30 minutes).
-
Maintain the temperature of the extraction mixture using a cooling system if necessary.
-
Filter the mixture and collect the extract.
-
Repeat the extraction process on the residue for a total of three cycles.
-
Combine the extracts and concentrate using a rotary evaporator.
-
SFE is a green technology that uses supercritical CO2, often with a modifier, for extraction.
-
Preparation: Load the powdered (and optionally defatted) seed material into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Pressure: 200-400 bar
-
Temperature: 40-80°C
-
Co-solvent: 5-10% (v/v) methanol in CO2
-
Flow rate: 2-4 L/min
-
Extraction Time: 40-60 minutes
-
-
Extraction Process:
-
Pressurize and heat the system to the desired setpoints.
-
Introduce the supercritical CO2 and co-solvent mixture into the extraction vessel.
-
The extract-laden fluid is then passed through a separator where the pressure and/or temperature are changed, causing the this compound to precipitate and be collected.
-
The CO2 can be recycled back to the extractor.
-
Purification Protocols
This liquid-liquid extraction technique is used to separate alkaloids from other neutral or acidic compounds in the crude extract.
-
Dissolve the crude extract in a 1 M hydrochloric acid solution.
-
Transfer the acidic solution to a separatory funnel.
-
Wash the acidic solution with a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) to remove neutral impurities. Discard the organic layer.
-
Basify the aqueous layer to a pH of 9-10 using a base such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide.
-
Extract the now basic aqueous solution multiple times with dichloromethane or chloroform. The deprotonated this compound will move into the organic layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield an enriched alkaloid fraction.
This is a standard method for the purification of this compound from the enriched alkaloid fraction.[2]
-
Column Packing:
-
Prepare a slurry of silica (B1680970) gel (200-300 mesh) in a non-polar solvent like chloroform.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the enriched alkaloid fraction in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. A common mobile phase is a mixture of chloroform and methanol.
-
Start with a low polarity mixture (e.g., 9:1 chloroform:methanol) and gradually increase the proportion of methanol (e.g., to 8:1, 7:1, and so on).[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualize the spots under UV light or with Dragendorff's reagent.
-
Combine the fractions containing pure this compound.
-
-
Final Step: Evaporate the solvent from the combined pure fractions to obtain purified this compound.
For obtaining high-purity this compound, preparative HPLC is a powerful technique.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient system of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.
-
Method Development: Develop an analytical HPLC method first to determine the optimal separation conditions.
-
Scaling Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Purification:
-
Dissolve the semi-purified this compound from column chromatography in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fraction corresponding to the this compound peak based on the retention time determined from the analytical method.
-
-
Post-Purification: Evaporate the solvent from the collected fraction to yield highly purified this compound.
Mandatory Visualizations
References
- 1. Studies on the Alkaloids of the Calycanthaceae and Their Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. Preparative Separation of Phenolic Compounds from Chimonanthus praecox Flowers by High-Speed Counter-Current Chromatography Using a Stepwise Elution Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Calycanthine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycanthine is a complex dimeric indole (B1671886) alkaloid first isolated from plants of the Calycanthaceae family.[1] Its unique cage-like structure and biological activities, including potent convulsant effects, have made it a subject of significant interest in phytochemical and pharmacological research.[1] Accurate and comprehensive characterization of this compound is crucial for its identification, purity assessment, and for understanding its structure-activity relationships in drug development. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation of natural products.
Molecular Structure
The molecular formula of this compound is C₂₂H₂₆N₄, with a monoisotopic mass of 346.2157 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structure determination of complex organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the molecule.
Data Presentation: NMR Chemical Shifts
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, which are critical for its identification. The aminal protons and carbons are particularly characteristic, appearing in specific regions of the NMR spectra.[1]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aminal Protons | 4.42 | - |
| Aminal Carbons | - | 71.0 - 84.0 |
Note: A complete, assigned NMR data table is not publicly available in the searched literature. The provided data represents characteristic shifts.
Experimental Protocol: NMR Analysis
Sample Preparation
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Data Acquisition
-
Acquire a ¹H NMR spectrum on a 600 MHz NMR spectrometer.
-
Acquire a ¹³C NMR spectrum on the same instrument.
-
Use standard pulse programs for both ¹H (e.g., 'zg30') and ¹³C (e.g., 'zgpg30') experiments.
2D NMR Data Acquisition
To establish the complete structure and assign all signals, the following 2D NMR experiments are essential:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different parts of the molecule.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides valuable information about the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of the molecule.
Data Presentation: Mass Spectrometry Fragmentation
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a sensitive technique for analyzing this compound. The protonated molecule [M+H]⁺ is typically observed. The MS/MS spectrum shows characteristic fragment ions resulting from the cleavage of the this compound scaffold.
| Precursor Ion (m/z) | Product Ions (m/z) |
| 347.2 | 288.2, 259.2, 233.2, 186.1, 173.1, 158.1, 144.1, 130.1 |
Source: The fragmentation data is based on a published ESI-MS/MS spectrum of d-Calycanthine.[2]
Experimental Protocol: LC-MS/MS Analysis
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system.
-
High-Resolution Mass Spectrometer, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
Chromatographic Conditions
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS: Perform product ion scans on the protonated molecule of this compound (m/z 347.2).
-
Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum.
Conclusion
The combination of high-field NMR spectroscopy and high-resolution mass spectrometry provides a robust and comprehensive approach for the characterization of this compound. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, enabling accurate identification and structural elucidation of this complex alkaloid.
References
Application Note & Protocol: In Vitro Determination of Calycanthine's Antifungal EC₅₀
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycanthine is a quinolizidine (B1214090) alkaloid found in plants of the Calycanthaceae family.[1] Preliminary studies have indicated its potential as an antifungal agent, demonstrating inhibitory activity against various plant pathogenic fungi.[1][2] Notably, an EC₅₀ value of 29.3 µg/mL has been reported for this compound against Bipolaris maydis.[1][2] This application note provides a detailed protocol for determining the half-maximal effective concentration (EC₅₀) of this compound against a panel of clinically and agriculturally relevant fungi using a standardized in vitro broth microdilution assay.
The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results. The broth microdilution method is considered the gold standard for antifungal susceptibility testing. This method involves exposing a standardized fungal inoculum to serial twofold dilutions of the antifungal agent in a liquid broth medium. The EC₅₀ is then determined by measuring the inhibition of fungal growth across a range of this compound concentrations.
Principle of the Method
The broth microdilution assay determines the minimum inhibitory concentration (MIC) and subsequently allows for the calculation of the EC₅₀ of an antifungal agent. A standardized suspension of fungal cells is introduced into 96-well microtiter plates containing serial dilutions of this compound. Following an incubation period, fungal growth is assessed, typically by measuring optical density. The EC₅₀ value is the concentration of this compound that causes a 50% reduction in fungal growth compared to a drug-free control.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Sterile deionized water
-
Tween 20 (for mold spore suspensions)
-
96-well, sterile, flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Positive control antifungal agent (e.g., Fluconazole for yeasts, Amphotericin B for molds)
-
Fungal strains (see Table 1 for suggestions)
Experimental Protocols
Fungal Strain Selection and Culture
A panel of relevant fungal strains should be selected to assess the spectrum of this compound's activity.
Table 1: Suggested Fungal Strains for Antifungal Susceptibility Testing
| Fungal Species | Type | Rationale | Culture Medium | Incubation Conditions |
| Candida albicans | Yeast | Common human pathogen | Sabouraud Dextrose Agar (B569324) | 35°C for 24-48 hours |
| Cryptococcus neoformans | Yeast | Encapsulated yeast, causes meningitis | Sabouraud Dextrose Agar | 30°C for 48 hours |
| Aspergillus fumigatus | Mold | Common opportunistic human pathogen | Potato Dextrose Agar | 35°C for 5-7 days |
| Bipolaris maydis | Mold | Plant pathogen with known sensitivity to this compound | Potato Dextrose Agar | 25°C for 7-10 days |
| Fusarium oxysporum | Mold | Plant pathogen, opportunistic human pathogen | Potato Dextrose Agar | 25°C for 5-7 days |
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to prepare a stock solution of 10 mg/mL.
-
Working Solution: Based on the known EC₅₀ of ~30 µg/mL, a suitable starting concentration for the serial dilution is recommended. Prepare a working solution by diluting the stock solution in RPMI 1640 medium. For example, to achieve a final highest concentration of 128 µg/mL in the assay, prepare a 256 µg/mL working solution.
Inoculum Preparation
For Yeasts (Candida albicans, Cryptococcus neoformans):
-
Culture the yeast on Sabouraud Dextrose Agar.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
For Molds (Aspergillus fumigatus, Bipolaris maydis, Fusarium oxysporum):
-
Culture the mold on Potato Dextrose Agar until sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a small amount of a wetting agent like Tween 20, and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow larger particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
Broth Microdilution Assay
-
Dispense 100 µL of RPMI 1640 broth into wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution (e.g., at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (drug-free).
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the desired final range.
-
Well 12 should contain 200 µL of uninoculated RPMI 1640 medium to serve as a sterility control.
Figure 1: Experimental workflow for the broth microdilution assay.
Incubation
Incubate the microtiter plates at the appropriate temperature for each fungus (see Table 1) for 24-72 hours. The incubation time should be sufficient for robust growth in the control well.
Data Collection and Analysis
-
Measure the optical density (OD) of each well at 530 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (ODtest well - ODsterility control) / (ODgrowth control - ODsterility control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the EC₅₀ value. Software such as GraphPad Prism or R with the 'drc' package can be used for this analysis.
Figure 2: Logical workflow for data analysis to determine EC₅₀.
Data Presentation
The results should be summarized in a clear and concise table, allowing for easy comparison of this compound's activity against different fungal species.
Table 2: Example of EC₅₀ Data Summary for this compound
| Fungal Species | This compound EC₅₀ (µg/mL) | 95% Confidence Interval | Positive Control EC₅₀ (µg/mL) |
| Candida albicans | [Insert Value] | [Insert Range] | [Insert Value for Fluconazole] |
| Cryptococcus neoformans | [Insert Value] | [Insert Range] | [Insert Value for Fluconazole] |
| Aspergillus fumigatus | [Insert Value] | [Insert Range] | [Insert Value for Amphotericin B] |
| Bipolaris maydis | [Insert Value] | [Insert Range] | [Insert Value for Amphotericin B] |
| Fusarium oxysporum | [Insert Value] | [Insert Range] | [Insert Value for Amphotericin B] |
Mechanism of Action Insights
While the primary known mechanism of action for this compound relates to its convulsant effects in animals through the inhibition of the GABAergic system, its specific antifungal mechanism is not yet fully elucidated. Antifungal drugs typically target unique components of fungal cells, such as the cell wall (e.g., echinocandins inhibiting glucan synthesis) or the cell membrane (e.g., azoles and polyenes disrupting ergosterol (B1671047) synthesis). Further studies would be required to determine if this compound's antifungal activity is related to its known neurological targets or if it possesses a distinct mechanism of action against fungal cells.
Figure 3: Known and potential signaling pathways for this compound.
Conclusion
This application note provides a comprehensive and standardized protocol for determining the antifungal EC₅₀ of this compound. Adherence to these guidelines will facilitate the generation of reliable and comparable data, which is crucial for the continued investigation of this compound as a potential novel antifungal agent. The structured approach to data presentation and analysis will aid researchers in evaluating its efficacy and spectrum of activity.
References
Application Note: Cell-Based Assays for Evaluating Calycanthine's Melanogenesis Inhibitory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Melanogenesis is the complex process responsible for the synthesis of melanin (B1238610), the primary pigment determining skin, hair, and eye color. While essential for protecting the skin from ultraviolet (UV) radiation, the overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, there is significant interest in identifying and characterizing inhibitors of melanogenesis for cosmetic and therapeutic applications. Natural alkaloids have emerged as a promising source of such agents. Calycanthine, an alkaloid found in plants of the Calycanthaceae family, has demonstrated potent melanogenesis inhibitory activity.[1] This document provides detailed protocols for cell-based assays to quantify the anti-melanogenic effects of this compound and to investigate its underlying mechanism of action using B16F10 murine melanoma cells, a standard model for melanogenesis research.
Quantitative Data Summary
The inhibitory effects of this compound and related alkaloids on melanogenesis have been quantified in theophylline-stimulated B16 melanoma 4A5 cells. The half-maximal inhibitory concentration (IC₅₀) values are summarized below, with Arbutin included as a standard positive control.
| Compound | IC₅₀ (µM) | Cell Line |
| (+)-Calycanthine | 0.93 | B16 Melanoma 4A5 |
| (-)-Chimonanthine | 1.4 | B16 Melanoma 4A5 |
| (-)-Folicanthine | 1.8 | B16 Melanoma 4A5 |
| Arbutin (Positive Control) | 174 | B16 Melanoma 4A5 |
| Data sourced from a study on the principal alkaloids of Chimonanthus praecox.[1] |
Experimental Workflow
The overall workflow for assessing the melanogenesis inhibitory potential of this compound involves a series of sequential cell-based assays. The process begins with cell culture and treatment, followed by evaluations of cytotoxicity, melanin production, and key enzyme activity, and culminates in the analysis of protein expression to elucidate the mechanism.
Experimental Protocols
Detailed methodologies for key experiments are provided below. B16F10 melanoma cells are recommended as they are a widely accepted model for studying melanogenesis.[2][3]
Protocol 1: Cell Culture and Treatment
-
Cell Line: B16F10 mouse melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Sub-culture every 2-3 days to ensure logarithmic growth.[4]
-
Treatment Protocol: a. Seed B16F10 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for melanin and protein assays). b. Allow cells to adhere for 24 hours. c. Replace the medium with fresh medium containing various concentrations of this compound. Include a positive control (e.g., Kojic Acid or Arbutin) and an untreated control. d. To induce melanogenesis, co-treat cells with a stimulating agent like α-melanocyte-stimulating hormone (α-MSH) (e.g., 100-300 nM).[2][3][4] e. Incubate the cells for 48 to 72 hours before proceeding with subsequent assays.[2][4][5]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed inhibition of melanogenesis is not due to cytotoxicity.
-
Seeding: Seed B16F10 cells in a 96-well plate at a density of 5x10⁴ cells/mL.[4]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound as described in Protocol 1 and incubate for 24 or 48 hours.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 3: Melanin Content Assay
This assay quantifies the amount of melanin produced by the cells after treatment.
-
Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate (e.g., at 1.25x10⁵ cells/mL) and treat as described in Protocol 1 for 48-72 hours.[4]
-
Cell Harvesting: Wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge to obtain a cell pellet.[4]
-
Lysis and Solubilization: Solubilize the cell pellets in 1 N NaOH containing 10% DMSO.[2][6]
-
Incubation: Incubate the mixture at an elevated temperature (e.g., 60-80°C) for 1 hour to completely dissolve the melanin granules.[2][4][6][7]
-
Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm or 475 nm using a microplate reader.[4][6][7][8]
-
Normalization: Determine the total protein concentration in the lysates using a BCA or Bradford protein assay. Normalize the melanin content to the total protein content to account for differences in cell number.[2]
Protocol 4: Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[9][10][11]
-
Cell Seeding and Treatment: Culture and treat B16F10 cells in 6-well plates as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a phosphate (B84403) buffer (pH 6.8) containing 1% Triton X-100.[2][8] The mixture can be subjected to a freeze-thaw cycle to ensure complete lysis.[8]
-
Protein Quantification: Centrifuge the lysate and collect the supernatant. Determine the protein concentration of the supernatant.
-
Enzymatic Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a freshly prepared solution of 15 mM L-DOPA.[8]
-
Measurement: Incubate the plate at 37°C and measure the rate of L-DOPA oxidation by reading the absorbance at 475 nm at regular intervals (e.g., every 10 minutes) for at least 1 hour.[6]
-
Calculation: Tyrosinase activity is expressed as the rate of DOPAchrome formation and is often presented as a percentage of the untreated control.
Protocol 5: Western Blot Analysis
Western blotting is used to determine the effect of this compound on the expression levels of key melanogenesis-related proteins, such as Microphthalmia-associated transcription factor (MITF), Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2).[12][13]
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-25 µg) on an 8% or 10% SDS-polyacrylamide gel.[6][14]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for MITF, TYR, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH).[6][12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a CCD imager or X-ray film.
Signaling Pathways in Melanogenesis
This compound likely exerts its inhibitory effects by modulating key signaling pathways that regulate the expression of melanogenic enzymes. The primary pathway is the cAMP/PKA cascade, which is a common target for melanogenesis inhibitors.
cAMP/PKA Signaling Pathway
The binding of α-MSH to its receptor (MC1R) activates adenylyl cyclase, leading to increased intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of MITF, the master regulator of melanogenic gene expression, which subsequently promotes the transcription of tyrosinase, TRP-1, and TRP-2, leading to melanin synthesis.[15][16][17][18] Inhibitors like this compound may act by suppressing one or more steps in this cascade.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, also plays a crucial role. Activation of the c-Kit receptor by stem cell factor (SCF) can initiate a cascade (Ras/Raf/MEK/ERK) that leads to the phosphorylation of ERK.[17] Phosphorylated ERK can then phosphorylate MITF, leading to its ubiquitination and degradation, thereby inhibiting melanin synthesis.[12] Some compounds may exert their anti-melanogenic effects by activating this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pueraria protein extract inhibits melanogenesis and promotes melanoma cell apoptosis through the regulation of MITF and mitochondrial‑related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of melanin content in melanoma cells [bio-protocol.org]
- 8. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]
- 9. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effect of 2-Aza-8-oxohypoxanthine on Tyrosinase Activity and Melanin Production [mdpi.com]
- 11. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.11. Western Blot Analysis [bio-protocol.org]
- 15. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Calycanthine to Probe GABA-A Receptor Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing calycanthine as a scientific tool to investigate the function of γ-aminobutyric acid type A (GABA-A) receptors. This compound, a potent convulsant alkaloid, offers a unique dual mechanism of action that makes it a valuable probe for dissecting the intricacies of GABAergic neurotransmission.
Introduction to this compound's Mechanism of Action
This compound exerts its convulsant effects primarily by attenuating inhibitory neurotransmission mediated by GABA-A receptors.[1][2][3] Its action is twofold:
-
Direct Inhibition of GABA-A Receptors: this compound directly inhibits the chloride currents mediated by GABA-A receptors. This action has been demonstrated on human α1β2γ2L GABA-A receptors, where it acts as an antagonist.[1][2]
-
Inhibition of GABA Release: this compound also impedes the presynaptic release of GABA from neurons.[2][3] This is achieved through the blockade of L-type voltage-gated calcium channels, which are crucial for neurotransmitter exocytosis.[2]
The convulsant properties of this compound are, at least in part, attributed to its interaction with a site within the chloride ion channel pore of the GABA-A receptor, as evidenced by its ability to inhibit the binding of the radiolabeled convulsant [35S]t-butylbicyclophosphorothionate ([35S]TBPS).[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity, providing a reference for experimental design.
| Parameter | Value | Species/System | Receptor/Channel Subtype | Reference |
| KB | ~135 µM | Human | GABA-A α1β2γ2L | [2] |
| ED50 | ~21 µM | Rat (Hippocampal Slices) | Presynaptic GABA Release | [2] |
| IC50 | ~42 µM | Neuroblastoma x Glioma Cells | L-type Ca2+ Channels | [2] |
| LD50 (IP) | 44 mg/kg | Mouse | In vivo toxicity | [1][3] |
| LD50 (IP) | 17 mg/kg | Rat | In vivo toxicity | [1][3] |
| LD50 (IP) | 8 mg/kg | Rabbit | In vivo toxicity | [1] |
Experimental Protocols
Protocol 1: Electrophysiological Characterization of this compound's Antagonism at GABA-A Receptors
This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology with Xenopus laevis oocytes to characterize the inhibitory effect of this compound on GABA-A receptor currents.
Objective: To determine the concentration-response relationship of this compound's inhibition of GABA-A receptor-mediated currents.
Materials:
-
Xenopus laevis oocytes expressing human α1β2γ2L GABA-A receptors
-
Two-electrode voltage clamp (TEVC) setup
-
Oocyte Ringer's solution (OR2): 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5[2]
-
GABA stock solution
-
This compound stock solution
-
Microinjection and perfusion systems
Procedure:
-
Oocyte Preparation: Two to four days after injection of cRNA for the GABA-A receptor subunits, place an oocyte in the recording chamber.[2]
-
Perfusion: Continuously perfuse the chamber with OR2 solution.
-
Voltage Clamp: Impale the oocyte with two electrodes and clamp the membrane potential at -70 mV.[2]
-
Baseline GABA Current: Apply a concentration of GABA that elicits a submaximal current (e.g., the EC20) to establish a stable baseline response.
-
This compound Application: Co-apply increasing concentrations of this compound with the same concentration of GABA. Allow the current to reach a steady state at each concentration.
-
Washout: After each application of this compound, perfuse with OR2 solution to allow for washout and recovery of the GABA response.
-
Data Analysis: Measure the peak current amplitude in the presence of each concentration of this compound. Normalize these values to the baseline GABA current. Plot the normalized current as a function of this compound concentration to determine the IC50.
Protocol 2: [35S]TBPS Radioligand Binding Assay
This protocol details a competitive radioligand binding assay to investigate the interaction of this compound with the convulsant binding site in the GABA-A receptor channel.
Objective: To determine the affinity (Ki) of this compound for the [35S]TBPS binding site on GABA-A receptors in brain membranes.
Materials:
-
Rat or mouse whole brain tissue
-
[35S]TBPS radioligand
-
This compound
-
Picrotoxin (B1677862) or unlabeled TBPS (for non-specific binding)
-
Binding Buffer: 50 mM Tris-citrate, 0.2 M NaBr, pH 7.4[3]
-
Wash Buffer: Ice-cold 50 mM Tris-citrate, pH 7.4
-
Homogenizer, centrifuges, filtration apparatus, and scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize whole brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g to pellet the P2 membrane fraction.[3]
-
Wash the pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine in a final volume of 0.5 mL:
-
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.[3]
-
Filtration: Terminate the assay by rapid vacuum filtration over glass fiber filters (e.g., Whatman GF/B).[3]
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 3: In Vivo Assessment of this compound-Induced Seizures in Rodents
This protocol outlines a method for observing and quantifying the convulsant effects of this compound in mice or rats using a modified Racine scale.
Objective: To characterize the dose-dependent convulsant effects of this compound.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound solution in sterile saline
-
Observation chambers
-
Video recording equipment (optional but recommended)
Procedure:
-
Acclimation: Allow animals to acclimate to the observation chambers for at least 15-30 minutes before injection.
-
Administration: Administer this compound via intraperitoneal (IP) injection at various doses (e.g., 5, 10, 20, 40 mg/kg for mice, and 2, 4, 8, 16 mg/kg for rats). A vehicle control group (saline) should be included.
-
Observation: Immediately after injection, observe the animals continuously for at least 60 minutes. Record the latency to the first seizure and the seizure severity at regular intervals (e.g., every 5 minutes).
-
Seizure Scoring: Score the seizure severity using a modified Racine scale:[4][5]
-
Stage 0: No abnormal behavior.
-
Stage 1: Mouth and facial movements (e.g., whisker twitching, chewing).
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
-
Stage 6: Wild jumping and running seizures.
-
Stage 7: Tonic-clonic seizure with tonic extension, potentially leading to death.[1]
-
-
Data Analysis: For each dose group, calculate the mean seizure score over time, the maximum seizure score reached, and the latency to the first seizure.
Signaling Pathways and Logical Relationships
The following diagram illustrates the dual mechanism of this compound in reducing GABAergic inhibition.
Disclaimer: this compound is a toxic substance and should be handled with appropriate safety precautions in a laboratory setting. The provided protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-electrode voltage-clamp technique [bio-protocol.org]
- 3. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racine stages - Wikipedia [en.wikipedia.org]
- 5. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Calycanthine Bioactivities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of Calycanthine, a potent alkaloid, to uncover novel biological activities. This document outlines detailed protocols for a panel of HTS assays targeting known and potential new therapeutic areas, including neuroactivity, cytotoxicity, anti-inflammatory effects, and enzyme inhibition. The provided methodologies are designed for efficient screening of this compound and its analogs to accelerate drug discovery and development efforts.
Quantitative Data Summary of Known this compound Bioactivities
This compound has been primarily characterized for its convulsant effects, mediated through the GABAergic system. Additionally, antifungal and melanogenesis inhibitory activities have been reported. The following table summarizes the available quantitative data for these bioactivities.
| Biological Activity | Test System | Metric | Value | Reference(s) |
| Convulsant Activity | Rat hippocampal slices (GABA release) | ED50 | ~21 µM | [1] |
| Human α1β2γ2L GABAA receptors | K_B_ | ~135 µM | [1] | |
| Neuroblastoma x glioma cells (L-type calcium channel blockade) | IC50 | ~42 µM | [1][2] | |
| Antifungal Activity | Bipolaris maydis | EC50 | 29.3 µg/mL | [3] |
| Melanogenesis Inhibition | Theophylline-stimulated B16 melanoma 4A5 cells | IC50 | > 10 µM | |
| Cytotoxicity | Gastric carcinoma NUGC3 cells | IC50 | 10.3 - 19.7 µM | |
| Hepatocarcinoma SNU739 cancer cells | IC50 | 10.3 - 19.7 µM |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of this compound's mechanism of action and the experimental design for HTS, the following diagrams illustrate the key signaling pathway and a general workflow for identifying novel bioactivities.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Calycanthine Dimerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for Calycanthine dimerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for this compound dimerization?
A1: The main approaches to synthesizing the this compound core involve the dimerization of tryptamine (B22526) or tryptamine-derived monomers. Key strategies reported in the literature include:
-
Biomimetic Oxidative Dimerization: This approach mimics the proposed natural biosynthetic pathway.[1] It often employs oxidizing agents to couple two tryptamine units.
-
Iron-Catalyzed Stereoselective Oxidative Dimerization: This method utilizes iron catalysts to achieve high stereocontrol in the dimerization process, leading to specific isomers of this compound.[2][3]
-
Copper-Mediated Asymmetric Cyclodimerization: Copper catalysts are used to facilitate the asymmetric dimerization of chiral tryptamine derivatives.[4][5]
-
Reductive Co(I)-Promoted Dimerization: This strategy involves the use of a Cobalt(I) catalyst to promote the reductive coupling of suitable precursors.
Q2: What are the critical parameters to control for a successful this compound dimerization reaction?
A2: Several factors significantly influence the yield and stereoselectivity of the reaction. These include:
-
Catalyst Choice: The selection of the metal catalyst (e.g., Iron, Copper, Cobalt) is crucial and will dictate the reaction mechanism and outcome.
-
Solvent: The polarity and coordinating ability of the solvent can affect catalyst activity and solubility of the reactants.
-
Temperature: Reaction temperature can influence the reaction rate and in some cases, the stereoselectivity.
-
Reaction Time: Adequate time is required for the reaction to proceed to completion, but prolonged reaction times may lead to side product formation.
-
Atmosphere: Many of these reactions are sensitive to air and moisture, requiring an inert atmosphere (e.g., Argon or Nitrogen).
Q3: How can I improve the diastereoselectivity of the dimerization?
A3: Achieving high diastereoselectivity is a common challenge. Strategies to improve it include:
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the tryptamine monomer can direct the stereochemical outcome of the dimerization.
-
Stereoselective Catalysts: Employing a catalyst system known for its high stereocontrol, such as specific iron or copper complexes, is highly effective.
-
Optimization of Reaction Conditions: Fine-tuning parameters like temperature and solvent can sometimes enhance the diastereomeric ratio.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive catalyst | Ensure the catalyst is fresh or properly activated according to the protocol. For Co(I) promoted reactions, ensure the active Co(I) species is generated. |
| Poor quality of starting materials | Use purified tryptamine derivatives. Ensure solvents are anhydrous and reagents are of high purity. | |
| Incorrect reaction temperature | Optimize the temperature. Some reactions require heating, while others proceed at room temperature. Monitor the reaction by TLC to find the optimal temperature. | |
| Presence of oxygen or moisture | Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Use oven-dried glassware and anhydrous solvents. | |
| Low Yield | Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more catalyst or extending the reaction time. |
| Formation of side products | Analyze the crude reaction mixture to identify major side products. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize their formation. Common side reactions include oxidation of the indole (B1671886) ring or polymerization. | |
| Difficult purification | Significant product loss can occur during workup and purification. Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent). | |
| Poor Diastereoselectivity | Non-optimal catalyst system | Switch to a more stereoselective catalyst system, for instance, the iron-catalyzed method is reported to have excellent stereocontrol. |
| Racemization of starting material or product | If using a chiral starting material, ensure the reaction conditions do not cause epimerization. For some products, isomerization can occur under acidic or basic conditions. For example, the chimonanthine (B1196302) skeleton can isomerize to the more thermodynamically stable this compound skeleton in the presence of acid. | |
| Reaction temperature is too high | Higher temperatures can sometimes lead to the formation of a thermodynamic mixture of diastereomers. Try running the reaction at a lower temperature. | |
| Formation of Multiple Unidentified Byproducts | Decomposition of starting material or product | The indole nucleus of tryptamine is sensitive to strong oxidizing agents and acidic conditions. Ensure the reaction conditions are mild enough to avoid degradation. |
| Catalyst-mediated side reactions | The chosen catalyst may be promoting undesired side reactions. Consider screening other catalysts or adding specific ligands to modify the catalyst's reactivity. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Dimerization
| Catalytic System | Typical Yield | Diastereoselectivity | Key Advantages | Reference |
| Iron-Catalyzed Oxidative Dimerization | Good to Excellent | High | Excellent stereocontrol, catalytic single-step operation. | |
| Copper-Mediated Asymmetric Cyclodimerization | Moderate to Good | Good | Good for asymmetric synthesis, uses commercially available starting materials. | |
| Reductive Co(I)-Promoted Dimerization | Moderate | High | Convergent strategy, secures vicinal quaternary stereocenters. |
Note: Yields and diastereoselectivity can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Iron-Catalyzed Stereoselective Oxidative Dimerization of a Tryptamine Derivative
This protocol is a representative procedure based on the literature and should be adapted and optimized for specific substrates.
-
Preparation of the Reaction Vessel: A flame-dried Schlenk flask is charged with the tryptamine-derived monomer.
-
Inert Atmosphere: The flask is evacuated and backfilled with dry Argon or Nitrogen three times.
-
Solvent and Reagents: Anhydrous solvent (e.g., dichloromethane) is added via syringe. The solution is stirred until the monomer is fully dissolved.
-
Catalyst Addition: The iron catalyst (e.g., a specific iron(II) or iron(III) salt) is added under a positive pressure of inert gas.
-
Reaction Monitoring: The reaction mixture is stirred at the optimized temperature (e.g., room temperature). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound dimer.
Protocol 2: Copper-Mediated Asymmetric Cyclodimerization of a Chiral Tryptamine Derivative
This protocol is a representative procedure based on the literature and should be adapted and optimized for specific substrates.
-
Preparation of the Chiral Monomer: A chiral auxiliary (e.g., (+)-menthyl chloroformate) is reacted with tryptamine in the presence of a base (e.g., DIPEA) in an anhydrous solvent (e.g., dichloromethane) to form the chiral carbamate (B1207046) precursor.
-
Dimerization Reaction:
-
The purified chiral monomer is dissolved in an anhydrous solvent (e.g., acetonitrile) in a flame-dried Schlenk flask under an inert atmosphere.
-
Anhydrous copper(II) chloride (CuCl₂) is added to the solution.
-
The reaction is stirred at room temperature and monitored by TLC.
-
-
Workup and Deprotection:
-
Once the dimerization is complete, the reaction mixture is filtered, and the solvent is removed.
-
The crude dimeric product is then treated with a reducing agent (e.g., Red-Al) to remove the chiral auxiliary.
-
-
Purification: The final product is purified by column chromatography or crystallization.
Mandatory Visualization
Caption: Workflow for Iron-Catalyzed this compound Dimerization.
Caption: Troubleshooting workflow for low yield in dimerization.
References
- 1. Reactions of the putative neurotoxin tryptamine-4,5-dione with L-cysteine and other thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (-)-Calycanthine via Iron-Catalyzed Stereoselective Oxidative Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper catalyzed sequential arylation−oxidative dimerization of o-haloanilides: synthesis of dimeric HPI alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Improving the yield of Calycanthine from natural product extraction
Welcome to the technical support center for the extraction of Calycanthine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this compound from natural sources, primarily from the seeds of Chimonanthus praecox (wintersweet).
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: this compound is a prominent alkaloid found in plants of the Calycanthaceae family. The most significant sources for its extraction are the seeds of Chimonanthus praecox (also known by its older name, Meratia praecox) and Calycanthus floridus.[1][2] The seeds of Chimonanthus praecox are particularly noted for their high concentration of this compound and related alkaloids.[1][3]
Q2: What is a typical yield of this compound I can expect from Chimonanthus praecox seeds?
A2: The yield of this compound can vary significantly based on the plant material's origin, harvesting time, and the extraction method employed. However, historical data reports a yield of approximately 2.6% (+)-Calycanthine from the seeds of Meratia praecox (Chimonanthus praecox).[2] Modern, optimized extraction techniques may lead to different yields.
Q3: Which solvents are most effective for extracting this compound?
A3: As an alkaloid, this compound's solubility is a key factor in solvent selection. Moderately polar to polar solvents are generally effective.
-
Methanol (B129727) and Ethanol (B145695): These are commonly used and are effective for extracting a broad range of alkaloids, including this compound.
-
Acidified Water/Alcohol: Using a slightly acidic solvent (e.g., water or ethanol with a small amount of hydrochloric acid or acetic acid) can convert this compound into its salt form. This significantly increases its solubility in these polar solvents, which is a crucial step in acid-base extraction protocols.
-
Chloroform (B151607)/Dichloromethane: These less polar organic solvents are typically used in the final step of acid-base partitioning to extract the free base form of the alkaloid after neutralization.
Q4: What are the main differences between traditional and modern extraction techniques for alkaloids like this compound?
A4: Traditional methods like maceration and Soxhlet extraction are simple but often require long extraction times and large volumes of solvent. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields due to more efficient cell wall disruption.
Data Presentation: Comparison of Extraction Methods
The following tables provide a summary of quantitative data comparing different extraction methods. It is important to note that direct yield comparisons for this compound are limited in the literature. The data in Table 1 is based on a study of general alkaloid extraction and should be considered as a relative guideline.
Table 1: General Alkaloid Extraction Method Comparison
| Extraction Method | Typical Time | Relative Yield (% w/w) | Purity (%) | Key Advantages | Key Disadvantages |
| Maceration | 24 - 48 hours | 1.19 | 71.3 | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, high solvent usage, lower yield. |
| Soxhlet Extraction | 6 - 24 hours | 1.63 | 78.5 | Efficient due to continuous fresh solvent flow. | Can degrade heat-sensitive compounds, requires more energy. |
| Ultrasound-Assisted Extraction (UAE) | 15 - 60 minutes | 2.06 | 86.7 | Fast, high yield, can operate at lower temperatures. | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | 10 - 30 minutes | ~2.50 | ~88.2 | Very fast, high yield, reduced solvent use. | High initial equipment cost, requires polar solvents. |
| Accelerated Solvent Extraction (ASE) | 15 - 25 minutes | ~2.63 | ~88.8 | Fast, high yield, low solvent use, automated. | High initial equipment cost. |
Source: Adapted from a comparative study on medicinal plant alkaloids. The yields are not specific to this compound but provide a general comparison of method efficiency.
Table 2: Solvent Selection Guide for Alkaloid Extraction
| Solvent | Polarity | Suitability for this compound | Notes |
| Methanol / Ethanol | Polar | Good | Effective for a wide range of alkaloids. Can be acidified to extract alkaloid salts. May co-extract polar impurities like sugars. |
| Acidified Water | Highly Polar | Very Good (for salt form) | Creates water-soluble alkaloid salts, ideal for separating from non-polar impurities. Requires a subsequent basification and liquid-liquid extraction. |
| Chloroform / Dichloromethane | Non-polar | Good (for free base) | Used to extract the neutral (free base) alkaloid from an aqueous solution after basification. |
| Petroleum Ether / Hexane (B92381) | Non-polar | Poor (for extraction) | Primarily used for initial defatting of the plant material to remove oils and lipids before the main alkaloid extraction. |
Troubleshooting Guide
Problem: Low or No Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Poor Quality Plant Material | The concentration of this compound can vary based on the geographical source, harvest time, and storage conditions of the Chimonanthus praecox seeds. Use high-quality, properly dried, and recently harvested seeds if possible. |
| Incomplete Cell Disruption | The solvent must penetrate the plant tissue effectively. Ensure the seeds are ground to a fine, consistent powder (e.g., 40-mesh) to maximize the surface area for extraction. |
| Suboptimal Solvent Choice | The solvent may not be optimal for this compound. For initial extraction, methanol or ethanol are good starting points. Consider using an acidified solvent to improve the solubility of the alkaloid salt. |
| Incorrect pH for Extraction | For acid-base extraction, maintaining the correct pH is critical. Ensure the initial acidic extraction is at a low pH (1-2) to fully protonate the alkaloid, and the final basic extraction is at a high pH (9-10) to deprotonate it for extraction into an organic solvent. |
| Insufficient Extraction Time/Temperature | For maceration, allow at least 24-48 hours. For UAE or MAE, ensure the parameters (time, temperature, power) are optimized. While higher temperatures can increase solubility, excessive heat can degrade this compound. A range of 40-60°C is generally recommended. |
Problem: Crude Extract is Highly Impure (Dark, Tarry)
| Possible Cause | Troubleshooting Step |
| Co-extraction of Fats and Pigments | The initial extraction solvent is pulling in unwanted compounds like lipids and chlorophyll. |
| Solution 1: Defatting: Before the primary alkaloid extraction, perform a pre-extraction (maceration) of the powdered plant material with a non-polar solvent like petroleum ether or hexane to remove fats and waxes. | |
| Solution 2: Acid-Base Partitioning: This is a highly effective purification step. After the initial extraction, dissolve the crude extract in a dilute acid. Wash this acidic solution with a non-polar organic solvent (like chloroform) to remove neutral and weakly basic impurities. Then, basify the aqueous layer and extract your target alkaloid with an organic solvent. |
Problem: Significant Loss of Product During Purification
| Possible Cause | Troubleshooting Step |
| Emulsion Formation | During liquid-liquid extraction (acid-base partitioning), an emulsion layer can form at the interface of the aqueous and organic layers, trapping the compound. |
| Solution: Try adding a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. | |
| Incorrect Stationary/Mobile Phase in Chromatography | The chosen solvent system for column chromatography may not be providing adequate separation. |
| Solution: Before running a large column, optimize the solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value of around 0.3-0.4 and good separation from impurities. A common system for this compound is a gradient of chloroform-methanol. | |
| Compound Precipitation on the Column | The sample may not be fully dissolved in the initial mobile phase when loaded onto the chromatography column. |
| Solution: Ensure the crude extract is fully dissolved in a minimal amount of the solvent used to pack the column or a slightly more polar solvent before loading. |
Experimental Protocols
Protocol 1: Maceration and Acid-Base Extraction of this compound
This protocol outlines a traditional method for extracting and purifying this compound from Chimonanthus praecox seeds.
1. Preparation of Plant Material:
-
Air-dry the mature seeds of Chimonanthus praecox at room temperature.
-
Grind the dried seeds into a fine powder (e.g., to pass through a 40-mesh sieve).
2. Defatting:
-
Macerate the powdered seeds (e.g., 500 g) with petroleum ether (3 x 1.5 L) at room temperature for 24 hours for each wash to remove oils.
-
Discard the petroleum ether extracts.
3. Alkaloid Extraction:
-
Air-dry the defatted seed powder.
-
Extract the residue with methanol (3 x 2 L) at room temperature for 48 hours for each extraction.
-
Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator (temperature < 50°C) to get the crude alkaloid extract.
4. Acid-Base Partitioning for Purification:
-
Dissolve the crude extract in 100 mL of 0.1 M HCl. This protonates the this compound, making it water-soluble.
-
Wash the acidic solution with 50 mL of chloroform in a separatory funnel to remove non-polar impurities. Discard the chloroform layer. Repeat this wash twice.
-
Adjust the pH of the aqueous layer to 9-10 with 0.1 M NaOH. This deprotonates the this compound, making it soluble in organic solvents.
-
Extract the basic aqueous solution with 50 mL of chloroform. Collect the chloroform layer. Repeat this extraction three times.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain a purified this compound-rich extract.
Protocol 2: General Ultrasound-Assisted Extraction (UAE)
This is a general protocol that can be adapted and optimized for this compound.
1. Sample Preparation:
-
Place a known amount of finely powdered Chimonanthus praecox seeds (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
2. Sonication:
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves at a set frequency (e.g., 40 kHz) and power for a specific duration (e.g., 30 minutes).
-
Maintain a constant temperature (e.g., 45°C) using a water bath, as sonication can generate heat.
3. Post-Extraction:
-
Filter the mixture to separate the extract from the plant material.
-
Wash the plant residue with a small amount of fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator.
-
The resulting crude extract can be further purified using the acid-base partitioning method described in Protocol 1.
Protocol 3: Column Chromatography for Final Purification
This protocol is for purifying the crude this compound extract obtained from the above methods.
1. Column Preparation:
-
Pack a silica (B1680970) gel (100-200 mesh) column using a slurry of silica gel in a non-polar solvent like chloroform.
2. Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
3. Elution:
-
Begin elution with chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5 chloroform:methanol).
4. Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform-methanol (e.g., 9:1) solvent system. Visualize the spots under UV light (254 nm) or with Dragendorff's reagent.
5. Isolation of this compound:
-
Combine the fractions containing the pure this compound spot.
-
Evaporate the solvent under reduced pressure to yield purified this compound. Further purification can be achieved by recrystallization from a suitable solvent like methanol.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
Stability issues and degradation of Calycanthine in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of Calycanthine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development activities.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and experimental use of this compound solutions.
Question 1: My this compound solution has changed color. Is it still usable?
Answer: A change in the color of your this compound solution is a potential indicator of degradation. You should not use the solution without first verifying its integrity.
-
Immediate Action: Store the solution at 2°C - 8°C and protect it from light to prevent further degradation.
-
Troubleshooting:
-
Analyze the solution: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products and to quantify the remaining this compound.
-
Review preparation and storage: Ensure that the solvent used is of high purity and that the storage conditions have been appropriate. This compound should be stored at 2°C - 8°C.[1]
-
Question 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
Answer: The appearance of unexpected peaks in your chromatogram strongly suggests the presence of impurities or degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves subjecting this compound solutions to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.
-
Peak Identification: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks, which can help in elucidating their structures.
-
Method Specificity: Ensure your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.
-
Question 3: How can I prevent the degradation of this compound in my experimental solutions?
Answer: Proper handling and storage are crucial for maintaining the stability of this compound solutions.
-
Recommended Practices:
-
Storage: Always store stock solutions and experimental samples at the recommended temperature of 2°C - 8°C.[1]
-
Solvent Selection: Prepare solutions in high-purity solvents. While this compound is soluble in alcohol and chloroform, its solubility in water is slight.[2] The choice of solvent can impact stability.
-
pH Control: The stability of many alkaloids is pH-dependent. It is advisable to buffer your solutions, especially for long-term experiments. The optimal pH for this compound stability should be determined experimentally.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Question 4: What are the known degradation pathways for this compound?
Answer: While comprehensive studies on the degradation of this compound under typical experimental conditions are limited, some degradation reactions under specific chemical treatments have been reported.
-
Known Degradation Reactions:
-
Reduction: Reduction with hydriodic acid and red phosphorus yields quinoline.[3]
-
Methylation in Air: Methylation in the presence of air can lead to oxygenated products.[3]
-
Oxidation: Oxidation with mercuric acetate (B1210297) results in the elimination of two hydrogen atoms to form a base that can be reduced back to this compound.[3]
-
Reaction with Selenium: The action of selenium on this compound can produce 4-carboline.[3]
-
Fusion with Phthalic Anhydride: This reaction yields 12:13-benzcanthin-11-one.[3]
-
Data on this compound Stability
Due to the limited availability of quantitative stability data for this compound in the public domain, the following tables are provided as illustrative examples of how to present stability data. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Illustrative Example of this compound Stability under Different pH Conditions
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 25 | 100 | 98 | 2 |
| 5.0 | 25 | 100 | 95 | 5 |
| 7.4 | 25 | 100 | 85 | 15 |
| 9.0 | 25 | 100 | 70 | 30 |
Table 2: Illustrative Example of this compound Stability at Different Temperatures (at pH 7.4)
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100 | 99 | 1 |
| 25 | 100 | 85 | 15 |
| 37 | 100 | 65 | 35 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the solvent to the initial concentration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for alkaloid analysis.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % A % B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the UV absorbance maxima of this compound (250 nm and 309 nm in ethanol).[2]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Proposed mechanism of this compound's convulsant action on GABAergic signaling.
References
Technical Support Center: Enhancing Calycanthine Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming solubility challenges with Calycanthine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a potent convulsant alkaloid belonging to the dimeric pyrrolidinoindoline family. It primarily acts as an antagonist of the GABAergic system. Key properties are summarized in the table below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆N₄ | |
| Molecular Weight | 346.47 g/mol | |
| Appearance | Crystalline solid | |
| Core Structure | Dimer of two hexahydropyrrolo[2,3-b]indole units |
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in bioassays. For final dilutions in aqueous media, co-solvents may be necessary. The table below summarizes the known solubility characteristics of this compound in various solvents.
Data Presentation: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions. |
| Ethanol | Freely Soluble | Can be used as a solvent or co-solvent. |
| Chloroform | Freely Soluble | Primarily for extraction and chemical analysis. |
| Acetone | Good Solubility | |
| Pyridine | Good Solubility | |
| Ether | Good Solubility | |
| Water | Slightly Soluble | Aqueous solubility is limited. |
Q3: What is the mechanism of action of this compound?
A3: this compound exerts its convulsant effects by acting as an antagonist of the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. Its mechanism involves a dual action: the direct blockade of GABAA receptors and the inhibition of GABA release from presynaptic terminals by interacting with L-type Ca²⁺ channels.
Mandatory Visualizations
Technical Support Center: Quantification of Calycanthine in Complex Mixtures
Welcome to the technical support center for the quantitative analysis of Calycanthine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the quantification of this compound in complex matrices such as plant extracts, biological fluids, and herbal formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is the principal alkaloid found in plants of the Calycanthaceae family.[1] It is a dimeric piperidinoquinoline alkaloid with the chemical formula C₂₂H₂₆N₄.[2][3] Quantification of this compound is crucial for the quality control of herbal medicines, pharmacological research, and toxicological evaluation due to its significant biological activities, including potent anti-convulsant effects.[2][4]
Q2: What are the common analytical methods for quantifying this compound?
A2: Due to its complexity and often low concentration in matrices, sensitive and selective analytical methods are required for this compound. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or diode-array detectors, HPLC is a standard method for quantitative analysis of alkaloids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become a predominant analytical method for quantitative determination in biological matrices due to its high specificity, sensitivity, and throughput. A UPLC-MS/MS method has been specifically developed for determining this compound in rat plasma.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile alkaloids or those that can be derivatized for thermal stability. It is highly sensitive and efficient for analyzing complex substances of plant origin.
-
Spectrophotometric Methods: These methods, often based on reaction with a reagent like bromocresol green (BCG), can be used for the determination of total alkaloids but may lack the specificity of chromatographic methods.
Q3: Why is sample preparation a critical step in this compound analysis?
A3: Sample preparation is a crucial and often time-consuming part of the analytical process, accounting for over two-thirds of analysis time and about 30% of analytical error. Its primary objectives are to extract this compound from the sample matrix, eliminate or reduce potential interferences, and increase the analyte's concentration to a level suitable for detection. Inadequate sample preparation can lead to inaccurate quantification, low recovery, and significant matrix effects, especially in LC-MS analysis. Common techniques include acid-base extraction, solid-phase extraction (SPE), and modern methods like ultrasound-assisted or microwave-assisted extraction.
Q4: What are matrix effects in LC-MS analysis and how do they affect this compound quantification?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. These effects can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of this compound. Compounds like phospholipids, salts, and other endogenous materials in the matrix can interfere with the ionization process in the mass spectrometer source. It is essential to assess and mitigate matrix effects during method development to ensure the robustness of the bioanalytical method.
Experimental Protocols
Protocol 1: General Sample Preparation for this compound from Plant Material
This protocol describes a general procedure for extracting this compound from dried plant material. Optimization may be required depending on the specific plant matrix.
-
Homogenization: Grind the dried plant material (e.g., seeds, leaves) into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of 70% ethanol (B145695) (or methanol). To facilitate the extraction of the basic alkaloid, the solvent can be acidified with 0.1% formic acid.
-
Use an extraction technique such as:
-
Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.
-
Microwave-Assisted Extraction (MAE): Extract for 10 minutes at a power of 600 W.
-
Soxhlet Extraction: Extract for 4-6 hours with methanol.
-
-
-
Filtration: After extraction, centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter to remove particulate matter.
-
Concentration (Optional): If necessary, evaporate the solvent under reduced pressure to concentrate the extract.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase used for the chromatographic analysis.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or LC-MS system.
Protocol 2: HPLC-UV Method for Quantification of this compound
This protocol provides a starting point for developing an HPLC-UV method.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 10% B, hold for 2 min.
-
Linearly increase to 90% B over 15 min.
-
Hold at 90% B for 3 min.
-
Return to 10% B over 1 min and re-equilibrate for 4 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan of this compound standard).
-
Injection Volume: 10 µL.
-
Quantification: Prepare a calibration curve using this compound reference standards (e.g., 1-100 µg/mL). The concentration in samples is determined by comparing the peak area to the calibration curve.
Protocol 3: UPLC-MS/MS Method for Quantification of this compound
This protocol is based on a published method for the determination of this compound in rat plasma and can be adapted for other complex matrices.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Methanol
-
-
Gradient Elution: A suitable gradient should be developed to separate this compound from matrix interferences.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 347.3 → 246.7
-
Internal Standard (IS) (e.g., Midazolam): m/z 326.2 → 291.4
-
-
-
Quantification: Prepare matrix-matched calibration standards or use a stable isotope-labeled internal standard to compensate for matrix effects. The concentration is determined from the peak area ratio of the analyte to the internal standard.
Troubleshooting Guide
Issue 1: Low or Inconsistent Recovery of this compound
| Question | Possible Cause | Suggested Solution |
| Why is my this compound recovery consistently low? | Inefficient Extraction: The solvent system or extraction method may not be optimal for releasing this compound from the matrix. | 1. Optimize Extraction Solvent: Test different solvents (e.g., methanol, ethanol, acetonitrile) and solvent mixtures. Acidifying the solvent (e.g., with 0.1% formic acid) can improve the extraction of basic alkaloids. 2. Try Different Extraction Techniques: Compare ultrasonication, microwave-assisted extraction (MAE), and Soxhlet extraction for efficiency. 3. Increase Extraction Time/Temperature: Modestly increasing the duration or temperature of the extraction can enhance recovery, but be mindful of potential degradation of thermolabile compounds. |
| Analyte Degradation: this compound might be unstable under the extraction or storage conditions (e.g., high temperature, pH, light exposure). | 1. Assess Stability: Perform stability tests of this compound standards under your experimental conditions. 2. Modify Conditions: Use lower temperatures, protect samples from light, and ensure the pH of the solutions is appropriate. 3. Analyze Samples Promptly: Minimize storage time before analysis. | |
| Ion Suppression (LC-MS): Co-eluting matrix components are suppressing the ionization of this compound in the MS source. | 1. Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering compounds. 2. Dilute the Sample: A simple "dilute and shoot" approach can reduce the concentration of interfering components. 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the matrix interferences. |
Issue 2: Poor Chromatography (Peak Tailing, Fronting, or Broadening)
| Question | Possible Cause | Suggested Solution |
| Why are my this compound peaks tailing? | Secondary Interactions: The basic nature of this compound can cause interactions with residual acidic silanol (B1196071) groups on the silica-based C18 column. | 1. Use a Low pH Mobile Phase: Add an acid modifier like formic acid or trifluoroacetic acid (0.05-0.1%) to the mobile phase to protonate the silanol groups and reduce interactions. 2. Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase. 3. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. |
| My peaks are broad or splitting. What's wrong? | Column Overload: Injecting too high a concentration of the analyte. | 1. Dilute the Sample: Reduce the concentration of the sample to be within the linear range of the column and detector. |
| Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the initial mobile phase, causing poor peak shape. | 1. Match Solvents: Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Column Contamination/Void: The column may be contaminated or have developed a void at the inlet. | 1. Wash the Column: Follow the manufacturer's instructions for column washing. 2. Reverse the Column: If permitted by the manufacturer, reverse-flush the column to remove particulates. 3. Use a Guard Column: A guard column can protect the analytical column from contamination. |
Issue 3: Inaccurate Quantification and Non-Linear Calibration Curve
| Question | Possible Cause | Suggested Solution |
| My calibration curve is not linear. What should I do? | Detector Saturation: The concentration of the standards is too high for the detector's linear range. | 1. Lower Concentration Range: Prepare calibration standards at lower concentrations. |
| Matrix Effects (LC-MS): Ion suppression or enhancement is occurring and is not consistent across the concentration range. | 1. Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of this compound. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected similarly to the analyte. 3. Method of Standard Addition: Add known amounts of this compound standard to aliquots of the sample. This is effective but can be time-consuming. | |
| Why are my quantitative results not reproducible? | Inconsistent Sample Preparation: Variability in the extraction and cleanup steps. | 1. Standardize the Protocol: Ensure every step of the sample preparation protocol is followed precisely for all samples and standards. 2. Use an Internal Standard: Add an internal standard early in the sample preparation process to account for variations in extraction efficiency and sample volume. |
| System Instability: Fluctuations in the LC pump, detector, or MS source. | 1. Equilibrate the System: Ensure the LC system is fully equilibrated before starting the analysis. 2. Perform System Suitability Tests: Inject a standard solution multiple times to check for consistency in retention time, peak area, and peak shape before running the sample sequence. |
Quantitative Data Summary
Table 1: Performance of a Validated UPLC-MS/MS Method for this compound in Rat Plasma
| Parameter | Result |
| Linearity Range | 1–200 ng/mL (r > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 90.6% – 109.4% |
| Precision (RSD) | < 14% |
| Matrix Effect | 97.9% – 105.4% |
| Recovery | > 85.6% |
Table 2: General Comparison of Analytical Techniques for this compound Quantification
| Technique | Selectivity | Sensitivity | Throughput | Key Challenge |
| HPLC-UV | Moderate | Good | High | Potential interference from co-eluting compounds with similar UV absorbance. |
| LC-MS/MS | Very High | Excellent | High | Highly susceptible to matrix effects (ion suppression/enhancement). |
| GC-MS | High | Excellent | Moderate | Requires analyte to be volatile or derivatized; risk of thermal degradation. |
| UV-Vis Spectrophotometry | Low | Moderate | Very High | Lacks specificity for this compound; measures total alkaloids or a class of compounds. |
Visualizations
Caption: General workflow for the quantification of this compound in a complex plant matrix.
Caption: Troubleshooting decision tree for mitigating matrix effects in LC-MS analysis.
References
- 1. (4bS,5R,10bS,11R)-5,6,11,12-Tetrahydro-13,18-dimethyl-5,10b:11,4b-Bis(iminoethano)dibenzo(c,h)(2,6)naphthyridine | C22H26N4 | CID 5392245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on the Alkaloids of the Calycanthaceae and Their Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Technical Support Center: Addressing Cytotoxicity of Calycanthine in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the cytotoxic effects of Calycanthine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a quinolizidine (B1214090) alkaloid derived from plants of the Calycanthaceae family.[1][2] It is recognized for its potent centrally acting convulsant effects.[2] This neurotoxicity is primarily mediated through the inhibition of the neurotransmitter GABA and interactions with L-type Ca2+ channels.[2][3] In addition to its neurotoxic properties, this compound has demonstrated cytotoxic effects against various cancer cell lines.
Q2: I am observing high levels of cytotoxicity with this compound in my cell-based assays. What are the potential underlying mechanisms?
The cytotoxicity of this compound likely stems from its interaction with fundamental cellular signaling pathways. Its known inhibitory action on GABA receptors and L-type calcium channels can disrupt neuronal homeostasis, leading to excitotoxicity. This disruption in calcium signaling is a common trigger for the intrinsic apoptotic pathway. A plausible mechanism involves the following steps:
-
Disruption of Calcium Homeostasis: Inhibition of L-type Ca2+ channels can alter intracellular calcium levels.
-
Mitochondrial Stress: Dysregulation of calcium signaling can lead to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential.
-
Apoptosis Induction: This can trigger the release of pro-apoptotic factors like cytochrome c from the mitochondria.
-
Caspase Activation: Cytochrome c release activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to programmed cell death.
Q3: My this compound solution is not dissolving well in the cell culture medium, which might be affecting my results. How can I improve its solubility?
Poor aqueous solubility is a common issue with alkaloids. Here are some strategies to improve the solubility of this compound:
-
Use of a Co-Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving alkaloids. Prepare a high-concentration stock solution of this compound in 100% DMSO and then dilute it to the final working concentration in your culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Sonication: Gentle sonication of the stock solution can aid in dissolution.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility. You can prepare a this compound-cyclodextrin inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Q4: I am observing a bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations of this compound. What could be the reason?
This phenomenon can be attributed to the aggregation of the compound at higher concentrations. These aggregates can reduce the effective concentration of this compound available to interact with the cells, leading to a paradoxical decrease in cytotoxicity. To address this, ensure complete solubilization of this compound at all tested concentrations and visually inspect your wells for any precipitation.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells in Cytotoxicity Assays
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding by gentle pipetting. Swirl the cell suspension between pipetting to prevent cell settling. |
| Pipetting Errors | Use calibrated pipettes and maintain a consistent pipetting technique. When adding reagents, immerse the pipette tip just below the surface of the medium. |
| Edge Effects | To minimize evaporation from the outer wells of the plate, which can concentrate the compound, consider not using the outermost wells for experimental data. Fill these wells with sterile PBS or media. |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) | Ensure complete dissolution by pipetting up and down or using a plate shaker after adding the solubilization solution. |
Problem 2: Unexpectedly Low or No Cytotoxicity Observed
| Possible Cause | Recommended Solution |
| Incorrect Concentration Range | Test a wider and higher range of this compound concentrations. Perform a literature search for typical effective concentrations of similar alkaloids. |
| Cell Line Resistance | The chosen cell line may be resistant to this compound. Consider using a different cell line that is known to be sensitive to neurotoxic or cytotoxic compounds. |
| Compound Degradation | Store the this compound stock solution properly, protected from light and at a low temperature (e.g., -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Short Incubation Time | Increase the duration of the treatment. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal exposure time. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of this compound and related compounds.
| Compound | Cell Line(s) | Assay Type | IC50 (µM) |
| This compound | Gastric carcinoma NUGC3, Hepatocarcinoma SNU739 | Cytotoxicity | 10.3 - 19.7 |
| Chimonanthine | - | Cytotoxicity | 10 |
| Folicanthine | Gastric carcinoma NUGC3, Hepatocarcinoma SNU739 | Cytotoxicity | 10.3 - 19.7 |
Experimental Protocols
Protocol 1: MTT Assay for Assessing this compound Cytotoxicity
This protocol is for determining the cytotoxic effects of this compound using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or using a plate shaker to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Assay for Assessing this compound-Induced Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
DMSO
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Preparation: Prepare this compound dilutions as described in the MTT assay protocol.
-
Cell Treatment: Treat cells with this compound dilutions and include appropriate controls (untreated, vehicle, and maximum LDH release). The maximum LDH release control is typically achieved by adding a lysis buffer provided in the kit to a set of untreated wells.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (according to the kit manufacturer's instructions) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Add the stop solution from the kit (if applicable) and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the low and high controls.
Signaling Pathways and Experimental Workflows
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA_R [label="GABAA Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Channel [label="L-type Ca2+ Channel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Homeostasis [label="Ca2+ Homeostasis\nDisruption", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MMP_Loss [label="Loss of Mitochondrial\nMembrane Potential", fillcolor="#FBBC05", fontcolor="#202124"]; Cyt_C [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> GABA_R [label="Inhibition"]; this compound -> Ca_Channel [label="Inhibition"]; GABA_R -> Ca_Homeostasis [style=dashed]; Ca_Channel -> Ca_Homeostasis; Ca_Homeostasis -> Mitochondrion [label="Stress"]; Mitochondrion -> MMP_Loss; MMP_Loss -> Cyt_C; Cyt_C -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; }
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Cells in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_24h [label="Incubate 24h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_this compound [label="Prepare this compound\nDilutions", fillcolor="#FBBC05", fontcolor="#202124"]; Treat_Cells [label="Treat Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Treatment [label="Incubate\n(24-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="Perform Cytotoxicity\nAssay (MTT or LDH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Plate [label="Read Absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data &\nCalculate % Viability", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Cells; Prepare_this compound -> Treat_Cells; Treat_Cells -> Incubate_Treatment; Incubate_Treatment -> Assay; Assay -> Read_Plate; Read_Plate -> Analyze_Data; Analyze_Data -> End; }
Caption: General experimental workflow for assessing this compound cytotoxicity.// Nodes Start [label="Unexpected Cytotoxicity Results", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; High_Viability [label="High Viability/\nLow Cytotoxicity", fillcolor="#FBBC05", fontcolor="#202124"]; Low_Viability [label="Low Viability/\nHigh Cytotoxicity", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Concentration [label="Check Concentration\n& Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solubility [label="Check Solubility\n& Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Incubation [label="Optimize Incubation\nTime", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Cell_Line [label="Consider Cell Line\nSensitivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solvent_Toxicity [label="Verify Solvent\nToxicity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Protocol [label="Optimize Assay\nProtocol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> High_Viability; Start -> Low_Viability; High_Viability -> Check_Concentration; High_Viability -> Check_Solubility; High_Viability -> Check_Incubation; High_Viability -> Check_Cell_Line; Low_Viability -> Check_Solubility; Low_Viability -> Check_Solvent_Toxicity; Check_Concentration -> Optimize_Protocol; Check_Solubility -> Optimize_Protocol; Check_Incubation -> Optimize_Protocol; Check_Cell_Line -> Optimize_Protocol; Check_Solvent_Toxicity -> Optimize_Protocol; }
Caption: Logical troubleshooting workflow for unexpected cytotoxicity results.References
Technical Support Center: Optimizing Calycanthine Delivery for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo delivery of Calycanthine. Given its low aqueous solubility, achieving consistent and optimal bioavailability is a common challenge. This resource offers practical solutions and detailed protocols to aid in your experimental success.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a neurotoxic alkaloid naturally found in plants of the Calycanthaceae family.[1][2] Its primary mechanism of action involves the inhibition of the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3][4] This is achieved through its interaction with L-type Ca2+ channels and by directly inhibiting GABA-mediated chloride currents at GABAA receptors.[3]
Q2: What are the main challenges in delivering this compound for in vivo studies?
A2: The principal challenge is this compound's poor aqueous solubility. It is classified as slightly soluble in water, which can lead to low dissolution in the gastrointestinal tract and consequently, poor and variable oral bioavailability. This makes it difficult to achieve therapeutic concentrations in target tissues.
Q3: What is the reported oral bioavailability of this compound?
A3: Studies in rats have shown the absolute oral bioavailability of this compound to be approximately 37.5%. This indicates that a significant portion of the orally administered dose does not reach systemic circulation.
Q4: What are the known toxicological concerns with this compound?
A4: this compound is a potent convulsant poison. The intravenous median lethal dose (LD50) in mice is reported to be 43.79 mg/kg and in rats is 17.16 mg/kg. For intraperitoneal administration, the LD50 is 44 mg/kg in mice and 17 mg/kg in rats. Researchers should handle this compound with appropriate safety precautions.
Q5: How can I improve the solubility of this compound for my experiments?
A5: Several strategies can be employed to enhance the solubility of this compound, including:
-
Co-solvents: Using a mixture of water-miscible organic solvents.
-
Complexation: Forming inclusion complexes with cyclodextrins.
-
Solid Dispersions: Dispersing this compound in a solid carrier matrix.
-
pH Adjustment: As an alkaloid, this compound's solubility is pH-dependent.
II. Troubleshooting Guide: Formulation and Delivery Issues
This guide addresses specific problems you may encounter during your in vivo experiments with this compound.
Issue 1: Precipitation of this compound in Formulation
-
Problem: this compound precipitates out of my aqueous vehicle during preparation or upon storage.
-
Possible Causes:
-
Exceeding the solubility limit of this compound in the chosen vehicle.
-
Temperature fluctuations affecting solubility.
-
pH of the vehicle is not optimal for this compound's solubility.
-
-
Solutions:
-
Increase Solvent Strength: Incorporate co-solvents known to solubilize hydrophobic compounds.
-
Utilize Cyclodextrins: Formulate with cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes and enhance aqueous solubility.
-
Prepare Fresh: Make formulations fresh before each experiment to minimize precipitation over time.
-
Gentle Warming and Sonication: These can help in dissolving the compound initially, but be cautious of potential degradation with excessive heat.
-
Issue 2: Inconsistent Bioavailability or High Variability in Experimental Results
-
Problem: I am observing significant variation in the therapeutic effect or plasma concentrations of this compound between animals in the same group.
-
Possible Causes:
-
Incomplete dissolution of the compound in the GI tract.
-
Precipitation of the compound upon administration into the physiological environment.
-
Inconsistent dosing technique.
-
-
Solutions:
-
Improve Formulation: Switch to a more robust formulation strategy that ensures this compound remains in a dissolved state in vivo. A self-emulsifying drug delivery system (SEDDS) or a solid dispersion can improve dissolution and absorption.
-
Standardize Dosing Procedure: Ensure accurate and consistent administration volumes and techniques for all animals. For oral gavage, ensure the needle is correctly placed to deliver the dose to the stomach.
-
Increase Animal Numbers: A larger sample size can help to account for biological variability.
-
Data Presentation: Formulation Strategies for Poorly Soluble Alkaloids
| Formulation Strategy | Key Excipients/Components | Mechanism of Solubility Enhancement | Potential Advantages | Potential Disadvantages |
| Co-solvency | DMSO, Ethanol, PEG 400, Propylene Glycol | Increases the polarity of the solvent system, allowing for better dissolution of hydrophobic molecules. | Simple to prepare, can achieve high drug loading. | Potential for solvent toxicity at high concentrations. |
| Cyclodextrin (B1172386) Complexation | HP-β-CD, Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Encapsulates the hydrophobic this compound molecule within its lipophilic core, presenting a hydrophilic exterior to the aqueous environment. | Significant increase in aqueous solubility, can improve stability. | The amount of cyclodextrin required can be large, potentially limiting the drug load. |
| Solid Dispersion | Povidone (PVP), Copovidone, Soluplus® | Disperses this compound at a molecular level within a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution. | Can lead to a supersaturated state in the GI tract, significantly boosting absorption. | Can be physically unstable over time, potentially converting back to a crystalline form. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Oils (e.g., Capryol 90), Surfactants (e.g., Cremophor RH40), Co-surfactants (e.g., Transcutol) | Forms a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract, keeping the drug in a solubilized state. | Excellent for highly lipophilic drugs, can bypass first-pass metabolism via lymphatic uptake. | Requires careful selection of excipients to ensure good emulsification and avoid toxicity. |
III. Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol provides an example of preparing a co-solvent formulation suitable for oral administration in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
In a sterile microcentrifuge tube, add the calculated volume of DMSO (e.g., for a final formulation of 10% DMSO).
-
Add the this compound powder to the DMSO and vortex thoroughly until completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Add the required volume of PEG 400 (e.g., for a final formulation of 40% PEG 400) and vortex until the solution is homogenous.
-
Slowly add the sterile saline (e.g., for a final formulation of 50% saline) to the mixture while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation to ensure it is a clear, particle-free solution.
Protocol 2: General Procedure for Oral Gavage in Rats
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe with the prepared this compound formulation
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct dosing volume. The maximum recommended volume is 10-20 mL/kg.
-
Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is in the correct position, administer the formulation slowly and steadily.
-
Withdraw the needle gently and return the rat to its cage.
-
Monitor the animal for several minutes for any signs of distress.
Protocol 3: General Procedure for Intravenous Injection in Mice (Tail Vein)
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile insulin (B600854) syringe with an appropriate needle (e.g., 27-30 gauge)
-
This compound formulation (ensure it is sterile and particle-free)
-
70% Isopropyl alcohol wipes
Procedure:
-
Place the mouse in a restrainer.
-
Warm the mouse's tail using a heat lamp or by placing it in warm water to cause vasodilation, making the veins more visible.
-
Wipe the tail with a 70% alcohol wipe to clean the injection site.
-
Identify one of the lateral tail veins.
-
With the needle bevel facing up, insert the needle into the vein at a shallow angle. A successful insertion may result in a small flash of blood in the syringe hub.
-
Slowly inject the formulation. There should be no resistance. If a subcutaneous bleb forms, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
IV. Visualizations
Experimental Workflow for Troubleshooting Poor In Vivo Bioavailability
Caption: A stepwise workflow for troubleshooting and optimizing the in vivo bioavailability of this compound.
Signaling Pathway of this compound's Action
Caption: this compound inhibits GABAergic neurotransmission by blocking L-type Ca2+ channels and GABAA receptors.
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4bS,5R,10bS,11R)-5,6,11,12-Tetrahydro-13,18-dimethyl-5,10b:11,4b-Bis(iminoethano)dibenzo(c,h)(2,6)naphthyridine | C22H26N4 | CID 5392245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Involvement of PKC and PKA in the enhancement of L-type calcium current by GABAB receptor activation in neonatal hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of type A GABA receptors by L-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Batch-to-Batch Variability of Calycanthine Extracts
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize batch-to-batch variability in Calycanthine extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure consistency and reliability in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in this compound extracts can be attributed to several factors throughout the production pipeline, from raw material sourcing to final extract processing. Key sources of variability include:
-
Raw Botanical Material: The concentration of this compound and other phytochemicals in the source plant material (e.g., Calycanthus floridus, Chimonanthus praecox) can fluctuate significantly due to genetic differences, geographical location, climate, harvest time, and post-harvest handling and storage conditions.
-
Extraction Method and Parameters: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) and the specific parameters used, such as solvent type and polarity, temperature, extraction time, and pH, have a profound impact on the yield and purity of the final this compound extract.
-
Co-extraction of Related Alkaloids: this compound often co-exists with structurally similar alkaloids, such as chimonanthine (B1196302) and folicanthine. The efficiency of the extraction and purification processes in separating these related compounds can vary, leading to inconsistencies in the final extract's composition.
-
Post-Extraction Processing: Steps such as filtration, solvent evaporation, and drying can introduce variability if not strictly controlled. For instance, excessive heat during solvent removal can lead to the degradation of thermolabile compounds.
-
Analytical Method Variability: Inconsistencies in the analytical methods used for quantification, including sample preparation, instrument calibration, and data analysis, can contribute to apparent batch-to-batch differences.
Q2: How can I standardize my raw plant material to reduce variability?
A2: Standardization of the raw material is a critical first step. This can be achieved through:
-
Botanical Authentication: Proper identification and authentication of the plant species are essential to ensure the correct starting material.
-
Good Agricultural and Collection Practices (GACP): Implementing GACP ensures consistency in cultivation, harvesting, and post-harvest processing.
-
Phytochemical Profiling: Characterize the raw material using techniques like High-Performance Liquid Chromatography (HPLC) to establish a phytochemical fingerprint and quantify key markers like this compound before extraction.
-
Supplier Qualification: Work with reputable suppliers who can provide detailed information on the origin and quality of the plant material.
Q3: What is the most effective extraction method for this compound?
A3: The "best" method depends on the specific research or production goals, balancing factors like yield, purity, cost, and environmental impact. While traditional methods like maceration and Soxhlet extraction are common, modern techniques like Ultrasound-Assisted Extraction (UAE) can offer improved efficiency and reduced extraction times.[1][2] A comparative analysis of different methods is recommended to determine the most suitable approach for your specific needs.
Q4: How does solvent choice affect the extraction of this compound?
A4: Solvent polarity is a critical parameter. This compound, as an alkaloid, is generally extracted using polar solvents like methanol (B129727) or ethanol. The use of acidified water can also be effective as it converts the alkaloid into its more soluble salt form.[3] A preliminary solvent screening study is advisable to identify the optimal solvent or solvent mixture for maximizing this compound yield while minimizing the co-extraction of undesirable compounds.
Q5: What are the best practices for storing this compound extracts to ensure stability?
A5: To maintain the integrity of this compound extracts, proper storage is crucial. While specific stability data for this compound is not extensively published, general principles for alkaloid stability suggest the following:
-
Protection from Light: Store extracts in amber-colored containers or in the dark to prevent photodegradation.
-
Temperature Control: Store at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions.
-
Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.
-
Control of pH: Since alkaloids can be susceptible to pH-dependent degradation, maintaining a neutral or slightly acidic pH during storage is generally advisable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
Extraction and Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Incomplete cell wall disruption. 4. Degradation of this compound during extraction. | 1. screen a range of solvents with varying polarities (e.g., methanol, ethanol, acidified water). 2. Optimize extraction time and temperature through a design of experiments (DoE) approach. 3. Ensure the plant material is finely powdered. For techniques like UAE, optimize sonication parameters. 4. Avoid excessive heat and prolonged extraction times. |
| High Levels of Impurities | 1. Non-selective solvent. 2. Co-extraction of pigments, fats, and other compounds. | 1. Employ a multi-step extraction. A pre-extraction with a non-polar solvent (e.g., hexane) can remove lipids. 2. Utilize chromatographic purification steps (e.g., column chromatography) to separate this compound from impurities. |
| Poor Separation of Related Alkaloids | 1. Inadequate chromatographic conditions. 2. Similar polarity of this compound, chimonanthine, and folicanthine. | 1. Optimize the mobile phase composition and gradient in your HPLC method. 2. Consider using a different stationary phase or a more advanced separation technique like counter-current chromatography. |
| Emulsion Formation during Liquid-Liquid Extraction | 1. High concentration of surfactant-like molecules. 2. Vigorous shaking. | 1. Add a small amount of brine or salt to the aqueous phase to increase its ionic strength. 2. Gently invert the separatory funnel instead of vigorous shaking.[4] |
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Replace the HPLC column. 2. Adjust the mobile phase pH to be within the column's recommended range and to ensure this compound is in a single ionic state. 3. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the mobile phase is thoroughly mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase before each run. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or column. 2. Detector lamp aging. | 1. Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent. 2. Replace the detector lamp if it has exceeded its lifespan. |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
This protocol provides a basic method for the extraction of this compound using maceration.
Materials:
-
Dried and powdered plant material (e.g., seeds of Calycanthus floridus)
-
Methanol
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Weigh 100 g of the powdered plant material and place it in a 1 L Erlenmeyer flask.
-
Add 500 mL of methanol to the flask, ensuring all the plant material is submerged.
-
Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.[2]
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue (marc).
-
Wash the marc with an additional 100 mL of methanol and combine the filtrates.
-
Concentrate the combined filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.
-
Further purification can be achieved using column chromatography.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasonic energy to enhance extraction efficiency.
Materials:
-
Dried and powdered plant material
-
Ethanol (80%)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper
Procedure:
-
Place 10 g of powdered plant material in a 250 mL beaker.
-
Add 100 mL of 80% ethanol.
-
Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[5]
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
The extraction can be repeated on the plant residue to increase the yield.
-
Combine the filtrates and concentrate using a rotary evaporator.
Protocol 3: HPLC Method for Quantification of this compound
This protocol outlines a general HPLC method for the quantification of this compound. Method validation is required for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The specific gradient profile will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by analyzing the UV spectrum of a pure this compound standard (typically in the range of 220-300 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh the crude extract and dissolve it in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare a series of standard solutions of pure this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the extract samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: General workflow for the extraction and standardization of this compound.
Caption: A logical troubleshooting workflow for addressing low this compound yield.
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Statistical Tools to Optimize the Recovery of Bioactive Compounds from Marine Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of Calycanthine and Chimonanthine bioactivity
A Comparative Analysis of Calycanthine and Chimonanthine Bioactivity
This guide provides a detailed comparison of the biological activities of two structurally related alkaloids, this compound and Chimonanthine. Derived from plants of the Calycanthaceae family, these compounds have attracted significant scientific interest due to their diverse pharmacological effects.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of their pharmacological effects, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Data Presentation
The biological activities of this compound and Chimonanthine are summarized in the table below, presenting quantitative data from various experimental assays.
| Biological Activity | Compound | Test System | Metric | Value | Reference(s) |
| Antifungal Activity | (+)-Calycanthine | Bipolaris maydis | EC₅₀ | 29.3 µg/mL | [2][3] |
| Antiviral Activity | (-)-Chimonanthine | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | IC₅₀ | 68.9 ± 3.1 µM | [2][3] |
| Analgesic Activity | (-)-Chimonanthine | µ-opioid receptor binding assay | Kᵢ | 271 ± 85 nM | |
| (+)-Chimonanthine | µ-opioid receptor binding assay | Kᵢ | 652 ± 159 nM | ||
| meso-Chimonanthine | µ-opioid receptor binding assay | Kᵢ | 341 ± 29 nM | ||
| Melanogenesis Inhibition | (+)-Calycanthine | Theophylline-stimulated B16 melanoma 4A5 cells | IC₅₀ | > 10 µM | |
| (-)-Chimonanthine | Theophylline-stimulated B16 melanoma 4A5 cells | IC₅₀ | 1.4 µM | ||
| Convulsant Activity | This compound | Rat hippocampal slices (GABA release) | ED₅₀ | ~21 µM | |
| This compound | Human α1β2γ2L GABAᴀ receptors | Kᵢ | ~135 µM | ||
| This compound | Neuroblastoma x glioma cells (L-type calcium channel blockade) | IC₅₀ | ~42 µM |
Signaling Pathways and Mechanisms of Action
The distinct bioactivities of this compound and Chimonanthine stem from their interactions with different molecular targets.
This compound: Convulsant Activity via GABAergic System Inhibition
This compound is recognized as a potent central convulsant. Its mechanism of action involves the disruption of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. This compound exerts its effects through a dual mechanism: it directly blocks GABAᴀ receptors and inhibits the release of GABA from presynaptic terminals. This dual inhibition leads to a reduction in inhibitory signaling, causing neuronal hyperexcitability that manifests as convulsions.
Chimonanthine: Analgesic Activity via µ-Opioid Receptor Activation
In contrast to this compound, Chimonanthine exhibits analgesic properties by acting as an agonist at µ-opioid receptors, which are critical targets for pain management. Upon binding, Chimonanthine activates these G-protein coupled receptors, triggering a downstream signaling cascade. This cascade leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channels, which collectively decrease neuronal excitability and the transmission of pain signals.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antifungal Activity Assay
This protocol outlines the methodology used to determine the antifungal activity of this compound and Chimonanthine.
Detailed Steps:
-
Fungal Spore Suspension Preparation: Fungal strains are cultured on a suitable medium (e.g., Potato Dextrose Agar) until sporulation. Spores are harvested, suspended in sterile water, and the concentration is adjusted to a standard value (e.g., 1 x 10⁵ spores/mL).
-
Compound Preparation: this compound and Chimonanthine are dissolved in a solvent like DMSO to create stock solutions. Serial dilutions are then prepared in a liquid growth medium to achieve the desired final concentrations.
-
Incubation: In a 96-well microtiter plate, the fungal spore suspension is mixed with the various concentrations of the test compounds. Positive and negative controls are included. The plate is incubated at an optimal temperature for 24 to 48 hours.
-
Growth Measurement and EC₅₀ Calculation: Fungal growth is assessed by measuring the optical density at a specific wavelength. The half-maximal effective concentration (EC₅₀), the concentration that inhibits 50% of fungal growth, is calculated from the dose-response curve.
Antiviral Activity Assay (PRRSV)
This protocol describes the method for evaluating the antiviral activity of Chimonanthine against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).
Detailed Steps:
-
Cell Culture: Marc-145 cells are cultured in 96-well plates until they form a confluent monolayer.
-
Virus Infection and Compound Treatment: The cell monolayer is washed, and then infected with PRRSV. Simultaneously, varying concentrations of Chimonanthine are added to the wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a CO₂ incubator to allow for viral replication.
-
Cytopathic Effect (CPE) Observation: The cells are observed under a microscope for virus-induced CPE.
-
MTT Assay: To quantify cell viability, an MTT assay is performed. The absorbance is read using a microplate reader.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated, representing the concentration of Chimonanthine that inhibits 50% of the viral CPE.
Melanogenesis Inhibition Assay
This protocol is used to determine the inhibitory effect of the compounds on melanin (B1238610) production in melanoma cells.
Detailed Steps:
-
Cell Seeding: B16 melanoma 4A5 cells are seeded in a multi-well plate and allowed to adhere.
-
Compound Treatment: The cells are treated with various concentrations of this compound or Chimonanthine, along with a melanogenesis stimulator like theophylline.
-
Incubation: The cells are incubated for 72-96 hours.
-
Melanin Content Measurement: After incubation, the cells are lysed, and the melanin content is measured spectrophotometrically at 405 nm.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits melanin production by 50%, is determined from the dose-response data.
References
Antifungal Efficacy of Calycanthine vs. Folicanthine Against Bipolaris maydis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal activities of two natural alkaloids, calycanthine and folicanthine (B1206525), against the phytopathogenic fungus Bipolaris maydis, the causative agent of Southern Corn Leaf Blight. The information presented herein is synthesized from published experimental data to assist in the evaluation of these compounds for potential antifungal drug development.
Quantitative Antifungal Activity
An in vitro study evaluating the antifungal properties of this compound and folicanthine against Bipolaris maydis revealed a notable difference in their efficacy. This compound demonstrated significantly higher potency in inhibiting the growth of the fungus compared to folicanthine. The half-maximal effective concentration (EC50) values, which represent the concentration of a compound required to inhibit 50% of fungal growth, are summarized in the table below.
| Compound | EC50 (µg/mL) against Bipolaris maydis | Reference |
| This compound | 29.3 | [1] |
| Folicanthine | 61.2 | [1] |
Bipolaris maydis was found to be the most susceptible to this compound out of five tested plant pathogenic fungi[1].
Experimental Protocols
While the primary literature providing the EC50 values does not detail the specific experimental protocol used, the following is a representative mycelial growth inhibition assay based on established methodologies for determining the antifungal activity of natural compounds against filamentous fungi.
Mycelial Growth Inhibition Assay (Agar Dilution Method)
This method is widely used to determine the minimum inhibitory concentration (MIC) and EC50 of antifungal compounds against filamentous fungi.
1. Fungal Isolate and Culture Preparation:
-
A pure culture of Bipolaris maydis is maintained on Potato Dextrose Agar (PDA) at 25-28°C.
-
For the assay, a fresh culture is grown for 7-10 days to allow for sufficient mycelial growth.
2. Preparation of Test Compounds:
-
Stock solutions of this compound and folicanthine are prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial dilutions of the stock solutions are made to achieve a range of final test concentrations.
3. Assay Procedure:
-
Molten PDA is prepared and cooled to approximately 45-50°C.
-
The appropriate volume of each compound dilution is added to the molten PDA to achieve the desired final concentrations. The solvent (DMSO) is also added to a set of control plates at the same concentration used for the test compounds.
-
The agar-compound mixture is then poured into sterile Petri dishes and allowed to solidify.
-
A small disc (e.g., 5 mm diameter) of mycelial growth from the edge of an actively growing B. maydis culture is aseptically transferred to the center of each prepared plate.
-
The plates are incubated at 25-28°C for a period of 3-7 days, or until the mycelial growth in the control plate has reached the edge of the dish.
4. Data Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions for each plate.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.
-
-
The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and performing a regression analysis.
Figure 1. Experimental workflow for the mycelial growth inhibition assay.
Hypothesized Mechanism of Action
The precise antifungal mechanism of this compound and folicanthine against Bipolaris maydis has not been elucidated in the available literature. However, many antifungal compounds exert their effects by disrupting the fungal cell membrane or cell wall, leading to a loss of cellular integrity and eventual cell death.
A plausible mechanism for these alkaloids could involve the inhibition of key enzymes responsible for the synthesis of essential cell membrane components, such as ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and leakage of cellular contents.
Figure 2. Hypothesized antifungal mechanism of action.
Conclusion
The available data indicates that this compound is a more potent inhibitor of Bipolaris maydis growth in vitro than folicanthine. Further research is warranted to elucidate the precise mechanism of action of these alkaloids, which could pave the way for their development as novel antifungal agents for the control of Southern Corn Leaf Blight. The experimental protocol outlined in this guide provides a framework for future studies aimed at confirming and expanding upon these findings.
References
A Comparative Analysis of the Convulsant Potencies of Calycanthine and Picrotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the convulsant properties of two potent neurotoxins: calycanthine, a plant alkaloid, and picrotoxin (B1677862), a plant-derived neurotoxin. This analysis is supported by experimental data on their lethal doses, mechanisms of action, and binding affinities, offering valuable insights for neuropharmacological research and drug development.
Quantitative Comparison of Potency
The convulsant potency of this compound and picrotoxin has been evaluated through various in vivo and in vitro studies. The following tables summarize the key quantitative data, primarily from studies on mice, to facilitate a direct comparison.
| Compound | Test Animal | Route of Administration | LD50 (mg/kg) | Citation |
| This compound | Mouse | Intraperitoneal (IP) | 44 | [1] |
| Picrotoxin | Mouse | Intraperitoneal (IP) | 3 - 50 | [2] |
Table 1: In Vivo Lethal Dose (LD50) Comparison. This table presents the median lethal dose (LD50) of this compound and picrotoxin administered intraperitoneally in mice. A lower LD50 value indicates higher toxicity.
| Compound | Target | Assay | Potency (µM) | Citation |
| This compound | GABA Release (Rat Hippocampus) | ED50 | ~21 | [3] |
| L-type Ca2+ Channels | IC50 | ~42 | [3] | |
| GABA-A Receptors (human α1β2γ2L) | K_B | ~135 | [3] | |
| Picrotoxin | GABA-A Receptors | IC50 | ~4 | [2] |
Table 2: In Vitro Mechanistic Potency Comparison. This table details the half-maximal effective concentration (ED50), half-maximal inhibitory concentration (IC50), and binding affinity (KB) of this compound and picrotoxin on their respective molecular targets.
Mechanisms of Action: A Tale of Two Convulsants
While both this compound and picrotoxin induce convulsions by disrupting inhibitory neurotransmission in the central nervous system, they achieve this through distinct molecular mechanisms.
This compound exhibits a dual mechanism of action. It inhibits the release of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), by blocking L-type voltage-gated calcium channels in presynaptic nerve terminals[3]. Additionally, it acts as a direct antagonist at postsynaptic GABA-A receptors, further reducing inhibitory signaling[3].
Picrotoxin , on the other hand, is a well-characterized non-competitive antagonist of the GABA-A receptor[4][5]. It binds to a site within the chloride ion channel of the receptor, physically blocking the flow of chloride ions and thereby preventing the hyperpolarizing, inhibitory effect of GABA[4][5].
Experimental Protocols
The determination of the convulsant potency of neurotoxins like this compound and picrotoxin typically involves standardized in vivo assays. The following is a detailed methodology for a convulsant effective dose (ED50) study in mice.
Objective: To determine the dose of a test compound that induces convulsions in 50% of the test animal population.
Materials:
-
Test compounds (this compound, Picrotoxin) dissolved in an appropriate vehicle (e.g., saline, DMSO).
-
Male CD1 mice (or other suitable strain), weight- and age-matched.
-
Syringes and needles for intraperitoneal (IP) injection.
-
Observation chambers.
-
Timer.
Procedure:
-
Animal Acclimation: House the mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Dose Preparation: Prepare a series of graded doses of the test compound. The dose range should be selected based on preliminary range-finding studies or literature data to bracket the expected ED50.
-
Animal Grouping: Randomly assign mice to different dose groups, including a vehicle control group. A typical group size is 8-10 animals.
-
Administration: Administer the assigned dose of the test compound or vehicle to each mouse via intraperitoneal injection.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber. Observe the animals continuously for a predefined period (e.g., 30-60 minutes) for the onset of convulsive activity.
-
Endpoint Definition: Clearly define the endpoint for a convulsive episode. This could include clonic seizures (rhythmic jerking of the limbs), tonic seizures (rigid extension of the limbs), or loss of righting reflex.
-
Data Recording: For each animal, record whether a convulsion occurred within the observation period.
-
Data Analysis: Use a statistical method, such as the Lorke's method or probit analysis, to calculate the ED50 value and its 95% confidence intervals from the dose-response data[6].
Visualizing the Molecular Pathways and Experimental Design
To further elucidate the mechanisms of action and the experimental process, the following diagrams are provided.
Figure 1: Signaling pathway of GABAergic inhibition and the sites of action for this compound and Picrotoxin.
Figure 2: Experimental workflow for determining the convulsant ED50 in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convulsant actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Calycanthine and Bicuculline as GABA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of calycanthine and bicuculline (B1666979), two well-known antagonists of the γ-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter system in the central nervous system. This document synthesizes experimental data to contrast their performance, outlines relevant experimental methodologies, and visualizes key pathways and workflows to aid in research and development.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters for this compound and bicuculline, focusing on their antagonist activity at the GABAA receptor.
Table 1: In Vitro Antagonist Potency
| Compound | Parameter | Value | Receptor Subtype | Experimental System |
| Bicuculline | IC₅₀ | 2 µM[1][2] | Not specified | GABAA Receptors |
| This compound | Kᵢ (approx.) | 135 µM[3][4][5] | α₁β₂γ₂L | Human GABAA receptors expressed in Xenopus laevis oocytes |
Table 2: Effects on GABA Release and Calcium Channels
| Compound | Parameter | Value | Target | Experimental System |
| This compound | ED₅₀ (GABA Release Inhibition) | ~21 µM | Potassium-stimulated release | Slices of rat hippocampus |
| This compound | IC₅₀ (L-type Ca²⁺ Channel Blockade) | ~42 µM | L-type calcium currents | Neuroblastoma X glioma cells |
Mechanism of Action
Bicuculline is a well-established competitive antagonist of the GABAA receptor. It directly competes with GABA for the same binding site on the receptor complex. This competitive inhibition reduces the frequency and duration of the GABA-gated chloride channel opening, thereby decreasing the inhibitory effect of GABA. While primarily known as a competitive antagonist, some studies suggest it may also act as an allosteric inhibitor, stabilizing the receptor in a closed state.
This compound exhibits a more complex mechanism of action. It is a convulsant that not only directly inhibits GABA-mediated chloride currents at GABAA receptors but also inhibits the release of GABA from presynaptic terminals. This dual action is attributed to its ability to block L-type calcium channels, which are crucial for neurotransmitter release.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of this compound and bicuculline for the GABAA receptor.
Materials:
-
[³H]-GABA or [³H]-Muscimol (radioligand)
-
Rat brain membranes (source of GABAA receptors)
-
Test compounds (this compound, bicuculline)
-
Unlabeled GABA or bicuculline methiodide (for determining non-specific binding)
-
Tris-citrate buffer (50 mM, pH 7.1)
-
Polypropylene (B1209903) tubes
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-citrate buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer to a known protein concentration.
-
Assay Setup: In polypropylene tubes, combine the radioligand (e.g., 4 nM [³H]-GABA), varying concentrations of the test compound (this compound or bicuculline), and the prepared brain membranes.
-
Incubation: Incubate the mixture at 4°C for a specified time (e.g., 20 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through channels in the membrane of a single cell, allowing for the characterization of receptor function and modulation by drugs.
Objective: To determine the effect of this compound and bicuculline on GABA-evoked currents in neurons expressing GABAA receptors.
Materials:
-
Cultured neurons or brain slices
-
Glass micropipettes (recording electrodes)
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
External solution (Artificial Cerebrospinal Fluid - aCSF)
-
Internal solution (containing ions mimicking the intracellular environment)
-
GABA
-
Test compounds (this compound, bicuculline)
Procedure:
-
Cell Preparation: Place the cultured neurons or brain slice in a recording chamber on the stage of a microscope and perfuse with aCSF.
-
Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with the internal solution.
-
Giga-seal Formation: Using a micromanipulator, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply GABA to the cell to evoke an inward chloride current through the GABAA receptors.
-
Drug Application: Co-apply the test compound (this compound or bicuculline) with GABA and record the change in the amplitude of the GABA-evoked current.
-
Data Analysis: Analyze the recorded currents to determine the extent of inhibition by the antagonist. Construct dose-response curves to calculate the IC₅₀ or Kₑ value.
Visualizations
The following diagrams illustrate the GABAA receptor signaling pathway and a typical experimental workflow for characterizing GABA receptor antagonists.
References
Unraveling the Structure-Activity Relationship of Calycanthine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Calycanthine, a potent convulsant alkaloid, and its structural analogs have garnered significant interest in the scientific community due to their diverse pharmacological activities. These dimeric pyrrolidinoindoline alkaloids, primarily isolated from plants of the Calycanthaceae family, exhibit a range of biological effects, including convulsant, antifungal, antiviral, analgesic, and melanogenesis-inhibiting properties.[1][2] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of novel therapeutic agents. This guide provides a comprehensive comparison of this compound and its key analogs, supported by experimental data and detailed methodologies.
Comparative Biological Activities
The biological activities of this compound and its analogs, Chimonanthine and Folicanthine, are summarized in the tables below. These compounds share a common dimeric tryptamine-derived core, with structural variations in N-methylation and stereochemistry that significantly influence their pharmacological profiles.[1]
| Compound | Biological Activity | Test System | Metric | Value | Reference(s) |
| This compound | Convulsant | Rat hippocampal slices (GABA release) | ED50 | ~21 µM | [3][4] |
| Human α1β2γ2L GABAA receptors | KB | ~135 µM | |||
| Neuroblastoma x glioma cells (L-type calcium channel blockade) | IC50 | ~42 µM | |||
| Antifungal | Bipolaris maydis | EC50 | 29.3 µg/mL | ||
| Melanogenesis Inhibition | Theophylline-stimulated B16 melanoma 4A5 cells | IC50 | 0.93 µM | ||
| (-)-Chimonanthine | Analgesic | µ-opioid receptor binding assay | Ki | 271 ± 85 nM | |
| Antiviral | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | IC50 | 68.9 ± 3.1 µM | ||
| Melanogenesis Inhibition | Theophylline-stimulated B16 melanoma 4A5 cells | IC50 | 1.4 µM | ||
| (+)-Chimonanthine | Analgesic | µ-opioid receptor binding assay | Ki | 652 ± 159 nM | |
| meso-Chimonanthine | Analgesic | µ-opioid receptor binding assay | Ki | 341 ± 29 nM | |
| (-)-Folicanthine | Antiviral | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | IC50 | 58.9 ± 10.2 µM | |
| Melanogenesis Inhibition | Theophylline-stimulated B16 melanoma 4A5 cells | IC50 | 1.8 µM |
Structure-Activity Relationship Insights
The convulsant action of this compound is a key area of study. Its mechanism involves the disruption of inhibitory neurotransmission in the central nervous system. Specifically, this compound inhibits the release of the inhibitory neurotransmitter GABA and directly blocks GABA-A mediated currents. This dual action on the GABAergic system leads to neuronal hyperexcitability and convulsions. The potency of this compound is attributed to its rigid cage-like structure, which is essential for its interaction with L-type Ca2+ channels and GABAA receptors.
In contrast, the analgesic properties of Chimonanthine isomers highlight the importance of stereochemistry. The varying binding affinities of (-)-Chimonanthine, (+)-Chimonanthine, and meso-Chimonanthine to µ-opioid receptors demonstrate that the spatial arrangement of the molecule is a critical determinant of its interaction with this target.
Furthermore, synthetic analogs of calycanthaceous alkaloids have been developed and evaluated for their biological activities. For instance, a series of 66 new analogs were synthesized and showed promising in vitro antifungal activities against a broad range of plant pathogenic fungi. Another study on 40 new analogs revealed potent acetylcholinesterase inhibitory activity, suggesting potential applications in neurodegenerative disease research. These studies underscore the potential for modifying the core this compound structure to develop compounds with selective and enhanced therapeutic properties.
Signaling Pathway of this compound's Convulsant Action
The convulsant effect of this compound is primarily mediated through its interaction with the GABAergic system. The following diagram illustrates the key steps in this signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Inhibition of GABA Release Assay (using Rat Hippocampal Slices)
This protocol is adapted from studies on the convulsant action of this compound.
Objective: To determine the effect of this compound on the potassium-stimulated release of [3H]GABA from rat hippocampal slices.
Workflow:
Methodology:
-
Tissue Preparation: Slices of rat hippocampus are prepared and pre-incubated in a physiological buffer.
-
Radiolabeling: Slices are incubated with [3H]gamma-aminobutyric acid ([3H]GABA) to allow for its uptake into nerve terminals.
-
Superfusion: The slices are then transferred to a superfusion system and washed with buffer to establish a stable baseline of [3H]GABA release.
-
Drug Application: this compound or its analogs at various concentrations are added to the superfusion buffer.
-
Depolarization: The slices are stimulated with a high concentration of potassium chloride (KCl) to induce depolarization and neurotransmitter release.
-
Sample Collection: Fractions of the superfusate are collected before, during, and after stimulation.
-
Quantification: The amount of [3H]GABA in each fraction is quantified using liquid scintillation counting.
-
Data Analysis: The inhibitory effect of the compound is calculated by comparing the amount of [3H]GABA released in the presence and absence of the drug. The ED50 value is determined from the dose-response curve.
Antifungal Activity Assay (Broth Microdilution Method)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of antifungal agents.
Objective: To determine the in vitro antifungal activity of this compound analogs against plant pathogenic fungi.
Methodology:
-
Fungal Culture: The test fungi are cultured on a suitable agar (B569324) medium.
-
Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared and its concentration is adjusted.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: The fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at an appropriate temperature for 24-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
µ-Opioid Receptor Binding Assay
This assay is used to determine the binding affinity of compounds to opioid receptors.
Objective: To determine the Ki values of Chimonanthine analogs for the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the µ-opioid receptor are prepared.
-
Competitive Binding: The membranes are incubated with a radiolabeled ligand (e.g., [3H]DAMGO) and varying concentrations of the unlabeled test compound (Chimonanthine analog).
-
Incubation and Filtration: After incubation to reach equilibrium, the mixture is filtered to separate bound and free radioligand.
-
Quantification: The amount of radioactivity bound to the filter is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Melanogenesis Inhibition Assay (in B16 Melanoma Cells)
This assay is used to screen for compounds that can inhibit melanin (B1238610) production.
Objective: To determine the IC50 values of this compound and its analogs for melanogenesis inhibition.
Methodology:
-
Cell Culture: B16 melanoma cells are cultured in a suitable medium.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds in the presence of a melanogenesis stimulator (e.g., α-melanocyte-stimulating hormone or theophylline).
-
Incubation: The cells are incubated for a period of 72-96 hours.
-
Melanin Quantification: The cells are lysed, and the melanin content is measured spectrophotometrically at 405 nm.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits melanin production by 50%.
This comparative guide provides a foundation for researchers to explore the structure-activity relationships of this compound and its analogs further. The diverse biological activities of these compounds, coupled with the potential for synthetic modification, present exciting opportunities for the development of new therapeutic agents targeting a range of diseases. The detailed experimental protocols provided herein should aid in the standardization and advancement of research in this field.
References
- 1. Synthesis and biological evaluation of calycanthaceous alkaloid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Evaluation of Novel Chalcone Analogues Containing a Methylxanthine Moiety and Their N-Acyl Pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Validating the In Vitro Anticancer Activity of Calycanthine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of Calycanthine derivatives, supported by available experimental data. Due to the limited public data on a wide range of this compound derivatives, this guide focuses on closely related Calycanthaceous alkaloids, providing a valuable starting point for further research and development in this area.
Data Presentation: Cytotoxic Activity of Calycanthaceous Alkaloids
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected Calycanthaceous alkaloids against various human cancer cell lines. It is important to note that direct comparisons between different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (-)-Chimonanthine | NUGC-3 (Gastric Carcinoma) | 10.3 | [1] |
| SNU-739 (Hepatocellular Carcinoma) | 19.7 | [1] | |
| (-)-Folicanthine | NUGC-3 (Gastric Carcinoma) | 11.2 | [1] |
| SNU-739 (Hepatocellular Carcinoma) | 15.4 | [1] | |
| (+)-Calycanthine | B16 Melanoma 4A5 (Melanoma) | Cytotoxicity at 10 µM | [1] |
| (+)-Chimonanthine | B16 Melanoma 4A5 (Melanoma) | Cytotoxicity at 10 µM | [1] |
| meso-Chimonanthine | B16 Melanoma 4A5 (Melanoma) | Cytotoxicity at 10 µM | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited are provided below to facilitate the design and execution of comparative studies.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Incubation: The cells are exposed to various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 510 nm. The IC50 value is determined from the dose-response curve.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for evaluating the anticancer activity of natural compounds and a plausible signaling pathway for apoptosis induction by cytotoxic alkaloids.
Workflow for screening and characterizing this compound derivatives.
Intrinsic apoptosis pathway potentially induced by this compound derivatives.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Neurotransmitter Receptor Cross-Reactivity of Calycanthine
For Researchers, Scientists, and Drug Development Professionals
Calycanthine is a potent convulsant alkaloid isolated from plants of the Calycanthaceae family. Its primary mechanism of action is understood to be the disruption of inhibitory neurotransmission in the central nervous system. This guide provides a detailed comparison of this compound's activity across various neurotransmitter receptors and ion channels, based on available experimental data. The objective is to offer a clear perspective on its selectivity and potential off-target effects, which is crucial for its consideration in drug discovery and neuroscience research.
Data Presentation: Cross-Reactivity Profile of this compound
The following table summarizes the known quantitative and qualitative data on the interaction of this compound with key neurotransmitter systems. The available data is primarily focused on targets related to its convulsant effects, and a broader screening profile is not extensively documented in public literature.
| Target System | Specific Target | Assay Type | Species/Cell Line | Activity Type | Key Parameter | Value | Reference |
| GABAergic | GABA Release | [³H]GABA Release | Rat Hippocampal Slices | Inhibition | ED₅₀ | ~21 µM | [1] |
| GABA_A Receptor (α₁β₂γ₂L) | Two-Electrode Voltage Clamp | Human (in Xenopus oocytes) | Inhibition | K_B | ~135 µM | [1] | |
| GABA_C Receptor (ρ₁) | Two-Electrode Voltage Clamp | Human (in Xenopus oocytes) | - | % Inhibition @ 100 µM | No Effect | [1] | |
| Cholinergic | Acetylcholine Release | [³H]ACh Release | Rat Hippocampal Slices | Weak Inhibition | % Inhibition @ 100 µM | 15% | [1] |
| Glutamatergic | D-Aspartate Release | [³H]D-Aspartate Release | Rat Hippocampal & Cerebellar Slices | - | % Inhibition @ 100 µM | No Effect | [1] |
| Glycinergic | Glycine Release | [³H]Glycine Release | Rat Spinal Cord Slices | - | % Inhibition @ 100 µM | No Effect | |
| Calcium Channels | L-type | Whole-Cell Patch Clamp | Neuroblastoma x Glioma Cells | Blockade | IC₅₀ | ~42 µM | |
| N-type | Whole-Cell Patch Clamp | Neuroblastoma x Glioma Cells | Weak Blockade | IC₅₀ | > 100 µM |
Note: The absence of data for major receptor families such as serotonergic, dopaminergic, and adrenergic receptors indicates a significant gap in the understanding of this compound's complete pharmacological profile. The presented data suggests a moderate selectivity for components of the GABAergic system over the other tested targets.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the table, providing a basis for understanding how the data was generated.
Neurotransmitter Release Assay (e.g., [³H]GABA Release)
This protocol is designed to measure the amount of a radiolabeled neurotransmitter released from brain tissue slices in response to a stimulus.
-
Materials:
-
Adult Wistar rat brain
-
[³H]GABA (or other tritiated neurotransmitter)
-
Krebs-Ringer buffer
-
High-potassium Krebs-Ringer buffer (for depolarization)
-
Superfusion apparatus
-
Scintillation counter and vials
-
-
Methodology:
-
Tissue Preparation: Coronal slices of the rat hippocampus (350 µm) are prepared using a McIlwain tissue chopper.
-
Radiolabeling: Slices are incubated in oxygenated Krebs-Ringer buffer containing [³H]GABA for 30 minutes at 37°C to allow for uptake of the radiolabel into nerve terminals.
-
Superfusion: The slices are then transferred to a superfusion chamber and perfused with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 1 mL/min) for a washout period to establish a stable baseline of radioactivity.
-
Sample Collection: Perfusate fractions are collected at regular intervals (e.g., every 3 minutes).
-
Stimulation: After establishing a stable baseline, the perfusion medium is switched to a high-potassium Krebs-Ringer buffer for a short period (e.g., 90 seconds) to induce depolarization-dependent neurotransmitter release.
-
Drug Application: To test the effect of this compound, it is added to the perfusion buffer at various concentrations for a set period before and during the high-potassium stimulation.
-
Quantification: The radioactivity in each collected fraction is measured using a liquid scintillation counter. The amount of [³H]GABA released is expressed as a percentage of the total radioactivity remaining in the tissue at the time of collection.
-
Data Analysis: The effect of this compound is calculated as the percentage inhibition of the potassium-stimulated release. An ED₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.
-
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes
This electrophysiological technique allows for the functional characterization of ion channels, such as the GABA_A receptor, expressed heterologously in Xenopus oocytes.
-
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABA_A receptor subunits (e.g., α₁, β₂, γ₂L)
-
Two-electrode voltage-clamp setup (amplifier, microelectrodes, recording chamber)
-
Barth's solution (for oocyte maintenance)
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)
-
-
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from an anesthetized female Xenopus laevis and defolliculated using collagenase treatment.
-
cRNA Injection: Oocytes are injected with a solution containing the cRNAs for the desired GABA_A receptor subunits. The injected oocytes are then incubated in Barth's solution for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in the recording chamber and perfused with the recording solution. Two glass microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (e.g., -70 mV).
-
Agonist Application: GABA is applied to the oocyte via the perfusion system, which activates the GABA_A receptors and elicits a chloride current. This current is recorded by the amplifier.
-
Antagonist Application: To test for inhibition, this compound is co-applied with a fixed concentration of GABA. The reduction in the GABA-induced current indicates an inhibitory effect.
-
Data Analysis: The equilibrium dissociation constant (K_B) is calculated using the Gaddum-Schild equation by measuring the shift in the GABA concentration-response curve in the presence of different concentrations of this compound.
-
Whole-Cell Patch Clamp Assay for Calcium Channels
This technique is used to record the activity of ion channels, such as voltage-gated calcium channels, in cultured cells.
-
Materials:
-
Neuroblastoma x glioma (NG108-15) hybrid cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Extracellular and intracellular recording solutions
-
-
Methodology:
-
Cell Culture: NG108-15 cells are grown on glass coverslips in a culture dish.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with the intracellular solution.
-
Giga-seal Formation: The micropipette is brought into contact with the surface of a cell, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recording: The cell's membrane potential is clamped at a holding potential (e.g., -90 mV). A voltage step protocol (e.g., a series of depolarizing steps) is applied to activate the voltage-gated calcium channels. The resulting inward calcium currents are recorded.
-
Drug Application: this compound is applied to the cell via the extracellular solution. The effect on the calcium current is measured by comparing the peak current amplitude before and after drug application.
-
Data Analysis: A concentration-response curve is generated by applying different concentrations of this compound, and the IC₅₀ value is calculated by fitting the data to a logistic equation.
-
Mandatory Visualization
Caption: A typical experimental workflow for assessing neurotransmitter receptor cross-reactivity.
Caption: Known signaling pathways affected by this compound, leading to reduced GABAergic inhibition.
References
A Comparative Analysis of Calycanthaceae Alkaloids in the Inhibition of Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and potent melanogenesis inhibitors is a significant focus in dermatology and cosmetology for the management of hyperpigmentation disorders. Alkaloids derived from the Calycanthaceae family of flowering plants have emerged as promising candidates. This guide provides a comparative study of the efficacy of specific Calycanthaceae alkaloids in inhibiting melanin (B1238610) synthesis, benchmarked against established melanogenesis inhibitors. The information is supported by experimental data and detailed protocols to aid in research and development.
Quantitative Comparison of Melanogenesis Inhibitors
The inhibitory potential of various compounds on melanogenesis is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The table below summarizes the IC50 values for key Calycanthaceae alkaloids and other well-known melanogenesis inhibitors.
| Compound | Type | Cell Line | Stimulation | Endpoint | IC50 Value (µM) | Reference |
| (+)-Calycanthine | Calycanthaceae Alkaloid | B16 Melanoma 4A5 | Theophylline | Melanogenesis Inhibition | 0.93 | [1] |
| (−)-Chimonanthine | Calycanthaceae Alkaloid | B16 Melanoma 4A5 | Theophylline | Melanogenesis Inhibition | 1.4 | [1][2] |
| (−)-Folicanthine | Calycanthaceae Alkaloid | B16 Melanoma 4A5 | Theophylline | Melanogenesis Inhibition | 1.8 | [1] |
| Arbutin | Hydroquinone derivative | B16 Melanoma 4A5 | Theophylline | Melanogenesis Inhibition | 174 | [1][2] |
| Kojic Acid | Fungal Metabolite | B16F10 Melanoma | α-MSH | Melanogenesis Inhibition | ~38.5 | [3] |
| Hydroquinone | Phenolic Compound | MelanoDerm Model | - | Melanin Production | 40 | [4] |
Note: The experimental conditions, such as cell line and stimulant used, can influence the IC50 values. Direct comparisons are most accurate when conducted within the same study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for key assays used to evaluate melanogenesis inhibition.
Cell Culture and Treatment
-
Cell Line: B16F10 mouse melanoma cells are a widely used model for studying melanogenesis.[2]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Treatment Protocol:
-
Seed B16F10 cells in appropriate culture plates (e.g., 6-well plates for melanin content and protein assays, 96-well plates for viability assays).
-
Allow cells to adhere for 24 hours.
-
Treat cells with varying concentrations of the test compounds (e.g., Calycanthaceae alkaloids) and a positive control (e.g., Kojic Acid or Arbutin).
-
To induce melanogenesis, co-treat with a stimulating agent such as α-melanocyte-stimulating hormone (α-MSH) or theophylline.[2]
-
Incubate for 48-72 hours before proceeding with subsequent assays.[2]
-
Melanin Content Assay
This assay quantifies the amount of melanin produced by the cultured melanoma cells.
-
Procedure:
-
After treatment, wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells with 1 N NaOH containing 10% DMSO.[2]
-
Incubate the lysates at 80°C for 1 hour to solubilize the melanin.[2]
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Determine the total protein content of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay) to normalize the melanin content to the cell number.[2]
-
Express the results as a percentage of the untreated control.
-
Tyrosinase Activity Assay (Cell-Based)
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within the cells.
-
Procedure:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in a phosphate (B84403) buffer (pH 6.8) containing 1% Triton X-100.[2]
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Incubate the supernatant with L-DOPA (L-3,4-dihydroxyphenylalanine) solution.
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals using a microplate reader.
-
Normalize the tyrosinase activity to the total protein concentration of the lysate.
-
Cell Viability Assay (MTT Assay)
It is essential to ensure that the observed inhibition of melanogenesis is not due to cytotoxicity of the test compounds.
-
Procedure:
-
Seed cells in a 96-well plate and treat with the compounds as described above.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Signaling Pathways in Melanogenesis and Inhibition by Calycanthaceae Alkaloids
Melanogenesis is regulated by a complex network of signaling pathways. The primary pathway involves the binding of α-MSH to the melanocortin 1 receptor (MC1R), which activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). Other pathways, such as the MAPK/ERK and PI3K/Akt pathways, also play regulatory roles.[5][6][7]
While the precise molecular mechanisms for all Calycanthaceae alkaloids are still under investigation, evidence suggests that (−)-chimonanthine may exert its inhibitory effect through the direct inhibition of tyrosinase and potentially by modulating the cAMP/PKA/CREB/MITF signaling cascade.[8]
References
- 1. Studies on the Alkaloids of the Calycanthaceae and Their Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. docs.bvsalud.org [docs.bvsalud.org]
- 5. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imperatorin Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin [mdpi.com]
- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking Calycanthine's Antiviral Activity Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Calycanthine against established inhibitors for Influenza A virus (IAV), Hepatitis B virus (HBV), and Human Immunodeficiency Virus (HIV). The following sections detail the quantitative antiviral data, experimental methodologies, and relevant biological pathways to support further research and drug development efforts.
Comparative Antiviral Activity
The antiviral efficacy of this compound and selected known inhibitors is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of viral activity, and the 50% cytotoxic concentration (CC50), which is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity Against Influenza A Virus (IAV) H1N1
| Compound | Cell Line | IC50 | CC50 | Selectivity Index (SI) |
| This compound | MDCK | Data Not Available | Data Not Available | Data Not Available |
| Oseltamivir | MDCK | ~0.41 µM - 10.8 nM | >100 µM | >243 - >9259 |
Table 2: Antiviral Activity Against Hepatitis B Virus (HBV)
| Compound | Cell Line | IC50 | CC50 | Selectivity Index (SI) |
| This compound | HepG2.2.15 | Data Not Available | Data Not Available | Data Not Available |
| Lamivudine | HepG2.2.15 | 6 nM | >100 µM | >16667 |
Table 3: Antiviral Activity Against Human Immunodeficiency Virus (HIV-1)
| Compound | Cell Line | IC50 | CC50 | Selectivity Index (SI) |
| This compound | MT-4 | Data Not Available | Data Not Available | Data Not Available |
| Zidovudine (AZT) | MT-4 | 0.01 µM - 4.87 µM | >500 µg/mL | >21.5 - >10267 |
Note: The IC50 and CC50 values for known inhibitors can vary depending on the specific viral strain, cell line, and experimental conditions.
Experimental Protocols
The following are generalized protocols for determining the IC50 and CC50 values of antiviral compounds. Specific details may vary between laboratories and experiments.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that is toxic to 50% of the host cells.
-
Cell Seeding: Plate a suitable cell line (e.g., MDCK for Influenza, HepG2 for general cytotoxicity, MT-4 for HIV) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to the wells, incubating to allow for the formation of formazan (B1609692) crystals, and then dissolving the crystals and measuring the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit viral replication.
-
Cell Seeding: Seed the appropriate host cells in a 96-well plate as described for the cytotoxicity assay.
-
Viral Infection and Compound Treatment: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). After a short adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a sufficient time to allow for viral replication and the development of cytopathic effects (CPE) in the virus control wells (typically 48-72 hours).
-
Quantification of Viral Activity: The extent of viral replication can be measured using various methods:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the percentage of cell death in each well or use a cell viability assay (e.g., MTT) to quantify the protective effect of the compound.
-
Plaque Reduction Assay: For viruses that form plaques, this assay involves overlaying the infected cells with a semi-solid medium containing the test compound. After incubation, the plaques are stained and counted.
-
Viral Antigen/Enzyme Assay: Measure the amount of a specific viral protein (e.g., HIV-1 p24 antigen) or the activity of a viral enzyme (e.g., neuraminidase for influenza) in the cell supernatant.
-
Quantitative PCR (qPCR): Quantify the amount of viral nucleic acid (DNA or RNA) in the cell supernatant or cell lysate.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways involved in viral replication is crucial for identifying potential drug targets. The following diagrams illustrate simplified representations of key pathways for Influenza, HBV, and HIV replication.
Influenza Virus Replication and Host Signaling
Influenza virus manipulates several host cell signaling pathways to facilitate its replication. Key among these are the PI3K/Akt and MAPK pathways, which are often activated by the virus to promote its own propagation and inhibit host cell apoptosis. The NF-κB signaling pathway is also modulated by the virus to control the host's inflammatory and antiviral responses.
Hepatitis B Virus Replication Cycle
The replication of HBV involves the conversion of its relaxed circular DNA (rcDNA) into covalently closed circular DNA (cccDNA) in the nucleus of the host hepatocyte. This cccDNA serves as the template for the transcription of viral RNAs, which are then translated into viral proteins. The Ras-MAPK signaling pathway is one of the host pathways that can be modulated by HBV to influence its replication.
HIV-1 Replication Cycle and T-Cell Signaling
HIV-1 primarily infects CD4+ T-cells. The viral replication cycle involves reverse transcription of the viral RNA genome into DNA, which is then integrated into the host cell's genome. T-cell activation and the subsequent activation of transcription factors like NF-κB are crucial for the expression of viral genes and the production of new virions.
A Head-to-Head Comparison of Calycanthine and Strychnine Convulsant Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the convulsant mechanisms of two potent alkaloids: calycanthine and strychnine (B123637). By presenting quantitative data, detailed experimental protocols, and clear visual representations of their signaling pathways, this document aims to serve as a valuable resource for researchers in neuropharmacology and toxicology.
At a Glance: Key Mechanistic Differences
While both this compound and strychnine are known for their powerful convulsant effects, their underlying mechanisms of action are fundamentally different. Strychnine primarily acts on the glycinergic system, whereas this compound targets the GABAergic system through a dual mechanism.
| Feature | This compound | Strychnine |
| Primary Target | GABAergic System | Glycinergic System |
| Mechanism of Action | 1. Inhibition of presynaptic GABA release via L-type Ca2+ channel blockade. 2. Direct, non-competitive antagonism of postsynaptic GABA-A receptors. | Competitive antagonism of postsynaptic glycine (B1666218) receptors (GlyRs). |
| Primary Site of Action | Brain (e.g., hippocampus) | Spinal Cord and Brainstem |
| Key Molecular Interactions | L-type voltage-gated calcium channels, GABA-A receptors. | Glycine receptors (α1 and α1β subtypes). |
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative parameters that define the potency of this compound and strychnine at their respective molecular targets.
| Compound | Target | Assay Type | Parameter | Value | Source |
| This compound | L-type Ca2+ Channels | Electrophysiology (Neuroblastoma x Glioma cells) | IC50 | ~42 µM | [1][2] |
| GABA-A Receptors (human α1β2γ2L) | Electrophysiology (Xenopus oocytes) | K_B_ | ~135 µM | [1][2] | |
| GABA Release | Neurotransmitter Release Assay (Rat hippocampal slices) | ED50 | ~21 µM | [2] | |
| Strychnine | Glycine Receptors | Electrophysiology (Cultured rat neocortical neurons) | IC50 | 40 nM | [3] |
| Glycine Receptors | Radioligand Binding Assay ([3H]strychnine) | K_i_ | 4 nM | [4] | |
| Glycine Receptors | Radioligand Binding Assay ([3H]strychnine) | K_d_ | 169 ± 27 nM | [5] |
Signaling Pathways and Mechanisms of Action
The distinct convulsant properties of this compound and strychnine arise from their interference with different inhibitory neurotransmitter systems.
This compound's Dual Assault on GABAergic Inhibition
This compound induces convulsions by disrupting GABAergic neurotransmission through two distinct mechanisms:
-
Presynaptic Inhibition of GABA Release: this compound blocks L-type voltage-gated calcium channels on presynaptic terminals. This blockade prevents the influx of calcium that is essential for the fusion of synaptic vesicles containing GABA with the presynaptic membrane, thereby inhibiting the release of GABA into the synaptic cleft.[1][2]
-
Postsynaptic Inhibition of GABA-A Receptors: this compound also acts as a direct antagonist of postsynaptic GABA-A receptors. By binding to these receptors, it prevents GABA from exerting its inhibitory effect, which is to open chloride channels and hyperpolarize the postsynaptic neuron.[1][2]
This dual mechanism leads to a significant reduction in overall GABAergic inhibition, resulting in neuronal hyperexcitability and seizures.
Strychnine's Potent Blockade of Glycinergic Signaling
Strychnine's convulsant effects are a direct result of its potent and selective competitive antagonism of glycine receptors, which are ligand-gated chloride channels.[3][6] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, responsible for modulating motor neuron activity.
By binding to the glycine receptor, strychnine prevents glycine from activating the receptor and opening the associated chloride channel.[7] This blockade of inhibition leads to a state of disinhibition, where motor neurons are hyperexcitable and respond excessively to excitatory stimuli, resulting in the characteristic tonic-clonic convulsions associated with strychnine poisoning.[8]
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and further investigation of the convulsant mechanisms of this compound and strychnine.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Glycine Receptor Antagonism by Strychnine
Objective: To measure the inhibitory effect of strychnine on glycine-induced currents in neurons.
Cell Preparation:
-
Primary neurons (e.g., from rat neocortex or spinal cord) are cultured on glass coverslips.[3]
-
Alternatively, acute brain slices (e.g., from the hippocampus or deep cerebellar nuclei) can be prepared.[9][10]
Recording:
-
Coverslips with adherent neurons or brain slices are placed in a recording chamber and perfused with an external solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).[9]
-
Borosilicate glass micropipettes (3-5 MΩ resistance) are filled with an internal solution (e.g., containing CsCl or KCl, MgCl₂, EGTA, HEPES, ATP, and GTP, pH 7.2).[11]
-
A gigaseal is formed between the micropipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.[12]
Drug Application:
-
Glycine is applied to the neuron at a concentration that elicits a submaximal current (e.g., EC₂₀-EC₅₀).
-
Once a stable baseline glycine-evoked current is established, strychnine is co-applied at various concentrations.[12]
-
The washout of strychnine is performed to ensure the reversibility of the effect.
Data Analysis:
-
The peak amplitude of the glycine-evoked current is measured in the absence and presence of different concentrations of strychnine.
-
The percentage of inhibition is calculated for each concentration of strychnine.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.[11]
Protocol 2: [³H]Strychnine Radioligand Binding Assay for Glycine Receptor Affinity
Objective: To determine the binding affinity (K_d_ or K_i_) of strychnine and glycine for the glycine receptor.
Membrane Preparation:
-
Synaptic membranes are prepared from the spinal cord or brainstem of rats.[6]
-
The tissue is homogenized in a buffered solution and centrifuged to isolate the crude synaptic membrane fraction.
Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of [³H]strychnine (e.g., 1-5 nM).[5]
-
For competition binding assays, varying concentrations of unlabeled strychnine (for determining K_d_) or glycine (for determining K_i_) are included in the incubation mixture.[5][13]
-
Non-specific binding is determined in the presence of a high concentration of unlabeled strychnine or glycine.[5]
-
The incubation is carried out at a specific temperature (e.g., 4°C or 25°C) until equilibrium is reached.
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound [³H]strychnine.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The binding data are analyzed using non-linear regression to determine the K_d_ (dissociation constant) for strychnine and the IC50 for glycine, which is then converted to a K_i_ (inhibition constant) using the Cheng-Prusoff equation.[5]
Protocol 3: Measurement of GABA Release Inhibition by this compound
Objective: To quantify the inhibitory effect of this compound on the release of GABA from brain tissue.
Tissue Preparation:
-
Slices of rat hippocampus are prepared and pre-incubated with [³H]GABA to label the neurotransmitter pool.[2]
Release Experiment:
-
The pre-labeled hippocampal slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
The release of [³H]GABA is stimulated by depolarization with a high concentration of potassium (e.g., 25 mM KCl).
-
This compound is added to the perfusion medium at various concentrations prior to and during the potassium stimulation.
-
Fractions of the superfusate are collected at regular intervals to measure the amount of released [³H]GABA.
Data Analysis:
-
The amount of radioactivity in each fraction is determined by liquid scintillation counting.
-
The potassium-stimulated release of [³H]GABA is calculated as the percentage of the total radioactivity in the tissue at the time of stimulation.
-
The inhibitory effect of this compound is expressed as the percentage reduction in the stimulated release of [³H]GABA.
-
A dose-response curve is generated to determine the ED50 value of this compound for the inhibition of GABA release.[2]
Protocol 4: Calcium Imaging for L-type Calcium Channel Blockade by this compound
Objective: To visualize and quantify the inhibitory effect of this compound on calcium influx through L-type calcium channels.
Cell Preparation:
-
Cells expressing L-type calcium channels (e.g., neuroblastoma x glioma cells or HEK293 cells stably expressing the channel subunits) are cultured on glass-bottom dishes.[1][14]
-
The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[14]
Imaging:
-
The dish is mounted on an inverted fluorescence microscope equipped with a perfusion system.
-
The cells are perfused with a physiological saline solution.
-
Depolarization to activate the L-type calcium channels is induced by applying a solution with a high potassium concentration.
-
Changes in intracellular calcium concentration are recorded by capturing fluorescence images at regular intervals.
Drug Application:
-
After establishing a baseline response to potassium-induced depolarization, the cells are perfused with a solution containing this compound at various concentrations.
-
The potassium stimulation is repeated in the presence of this compound.
Data Analysis:
-
The fluorescence intensity of individual cells over time is measured using image analysis software.
-
The change in fluorescence upon depolarization is used as a measure of calcium influx.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the depolarization-induced calcium signal.
-
A dose-response curve is constructed to determine the IC50 of this compound for L-type calcium channel blockade.
Conclusion
This compound and strychnine, while both potent convulsants, operate through distinct and specific molecular mechanisms. Strychnine's high-affinity blockade of glycine receptors in the spinal cord leads to a dramatic loss of motor control. In contrast, this compound employs a more complex, dual-pronged attack on the GABAergic system in the brain, inhibiting both the release and postsynaptic action of the primary inhibitory neurotransmitter. This detailed comparison provides a foundation for further research into the pharmacology of these compounds and the fundamental mechanisms of neuronal inhibition and hyperexcitability.
References
- 1. (4bS,5R,10bS,11R)-5,6,11,12-Tetrahydro-13,18-dimethyl-5,10b:11,4b-Bis(iminoethano)dibenzo(c,h)(2,6)naphthyridine | C22H26N4 | CID 5392245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Convulsant actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strychnine-sensitive glycine receptors in cultured primary neurons from rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Architecture and assembly mechanism of native glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine receptors and glycinergic synaptic transmission in the deep cerebellar nuclei of the rat: a patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strychnine-sensitive glycine receptors depress hyperexcitability in rat dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Patch-clamp analysis of glycine-induced currents in chick ciliary ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Calycanthine
IMMEDIATE SAFETY NOTICE: Calycanthine is a highly toxic alkaloid. It is classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin[1][2]. All handling and disposal procedures must be conducted with strict adherence to safety protocols, including the use of appropriate Personal Protective Equipment (PPE) such as gloves, protective clothing, and eye/face protection[1].
This document provides a comprehensive, step-by-step guide for the safe disposal of this compound and associated waste materials, designed for researchers, scientists, and drug development professionals.
Hazard Profile of this compound
Due to its high acute toxicity, this compound is regulated as an acutely hazardous waste, often referred to as a "P-listed" waste by the U.S. Environmental Protection Agency (EPA)[3][4]. This designation carries more stringent disposal requirements, particularly for empty containers and contaminated materials.
| Hazard Classification | GHS Code | Signal Word | Pictogram | Description |
| Acute Toxicity, Oral | H300 | Danger |
| Fatal if swallowed |
| Acute Toxicity, Dermal | H310 | Danger |
| Fatal in contact with skin |
| Acute Toxicity, Inhalation | H330 | Danger |
| Fatal if inhaled |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of different this compound waste streams.
Caption: Workflow for the safe disposal of this compound waste.
Standard Operating Protocol: Waste Management & Disposal
NEVER dispose of this compound waste in the standard trash or down the sanitary sewer. All waste streams must be collected for disposal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
Waste Accumulation and Storage
-
Designated Area: Establish a designated satellite accumulation area for this compound waste. This area must be clearly marked, away from incompatible chemicals, and have secondary containment to capture potential spills.
-
Container Limits: Accumulation of acutely hazardous waste is legally restricted. Do not accumulate more than 1 quart (approximately 1 liter) of this compound waste at any time before requesting a pickup.
-
Labeling: As soon as waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "contaminated weigh boats," "methanol solution").
-
Closure: Keep all waste containers securely closed except when actively adding waste.
Protocol for Solid Waste Disposal
This protocol applies to items such as contaminated gloves, absorbent pads, weigh boats, and other disposable lab supplies.
-
Segregation: Do not mix this compound-contaminated solid waste with other laboratory trash.
-
Containment: Place all contaminated solid materials into a clear plastic bag. Seal the bag and place it inside a rigid, leak-proof outer container that is clearly labeled for hazardous waste.
-
Storage: Transfer the container to the designated satellite accumulation area.
-
Pickup: Once the container is full or the 1-quart limit is approached, request a waste pickup from EH&S.
Protocol for Liquid Waste Disposal
This protocol applies to unused this compound solutions, contaminated solvents, and rinsate from container cleaning.
-
Container Selection: Choose a leak-proof, screw-top container made of a material compatible with the liquid waste (e.g., a glass bottle for organic solvents).
-
Transfer: Carefully transfer the liquid waste into the labeled hazardous waste container using a funnel.
-
Storage: Secure the cap tightly and place the container in secondary containment within the designated satellite accumulation area.
-
Pickup: Request a waste pickup from EH&S when the container is nearly full or the 1-quart limit is reached.
Protocol for Empty Container Decontamination
Due to this compound's acute toxicity, empty containers that held the pure chemical are also considered hazardous waste until properly decontaminated.
-
Objective: To remove residual this compound to a level that allows the container to be disposed of as non-hazardous lab trash or glass.
-
Methodology: Triple Rinsing
-
Step 1: Select a solvent capable of readily dissolving this compound. Consult the Safety Data Sheet (SDS) or chemical reference for appropriate solvents.
-
Step 2: In a fume hood, add a small amount of the chosen solvent to the empty container (approximately 10% of the container's volume).
-
Step 3: Securely cap and swirl the container to rinse all interior surfaces thoroughly.
-
Step 4: Decant the solvent (now considered hazardous rinsate) into your designated liquid hazardous waste container.
-
Step 5: Repeat the rinsing process (Steps 2-4) two more times for a total of three rinses.
-
-
Final Disposal: After triple rinsing, deface or completely remove the original chemical label. The container can now be disposed of in the appropriate laboratory trash or glass waste receptacle.
References
Essential Safety and Operational Guide for Handling Calycanthine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Calycanthine, a potent and toxic alkaloid. Adherence to these protocols is essential to mitigate the significant health risks associated with this neurotoxin. This document outlines personal protective equipment (PPE), safe handling procedures, spill management, and disposal plans to ensure a safe laboratory environment.
This compound is classified as a highly toxic substance, fatal if swallowed, inhaled, or in contact with skin.[1] It is a neurotoxin that can cause severe health effects.[2] Therefore, stringent safety measures are mandatory when working with this compound.
Quantitative Toxicity Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies, the following toxicity data underscores the compound's high potency and the need for stringent safety precautions.
| Metric | Value | Species | Reference |
| LD50 (Intravenous) | 17.16 mg/kg | Rat | [2] |
| LD50 (Intravenous) | 43.79 mg/kg | Mouse | [2] |
| LD50 (Intraperitoneal) | 8 mg/kg | Rabbit | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure to this compound. The following table details the required equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves (minimum 5-mil thickness). | Provides a robust barrier against skin contact and absorption. Nitrile offers good resistance to a range of chemicals.[3][4][5] |
| Body Protection | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Prevents contamination of skin and personal clothing. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator, fit-tested for the user, when handling the powder form. | Prevents inhalation of aerosolized particles.[6] Work should ideally be conducted in a certified chemical fume hood or glove box. |
Experimental Protocol: Weighing and Preparing a this compound Stock Solution
This protocol details the steps for safely weighing this compound powder and preparing a stock solution. All operations involving the handling of powdered this compound must be performed within a certified chemical fume hood or an exhausted biosafety cabinet.[6]
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Vials with septa-sealed caps
-
Analytical balance
-
Spatula
-
Syringes and needles
-
Appropriate PPE (as detailed above)
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface within the fume hood.
-
Taring the Vial: Place a vial with its cap on the analytical balance and tare the weight.
-
Weighing: Carefully add the desired amount of this compound powder to the tared vial using a clean spatula. Avoid creating dust.
-
Sealing: Securely cap the vial.
-
Solvent Addition: Using a syringe and needle, pierce the septum of the vial cap and inject the calculated volume of solvent to achieve the desired concentration.
-
Dissolution: Gently swirl or vortex the vial until the this compound is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Decontamination: Decontaminate the spatula and any other reusable equipment that came into contact with this compound. Dispose of all single-use contaminated items as hazardous waste.
-
Doffing PPE: Follow the correct doffing procedure to avoid self-contamination.
Operational Plans: Spill Cleanup and Waste Disposal
Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
For a solid (powder) spill:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the contaminated zone.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Cover the Spill: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.[7]
-
Wet the Material: Carefully dampen the absorbent material with a suitable solvent (e.g., water or ethanol, if compatible) to further reduce the risk of aerosolization.
-
Clean the Spill: Using forceps or a scoop, carefully collect the wetted absorbent material and spilled powder. Place all materials into a clearly labeled, sealable hazardous waste container.[1][8]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a 10% bleach solution, followed by a wipe with 70% ethanol. Allow the area to dry completely.
-
Dispose of Waste: All materials used for cleanup are to be disposed of as hazardous waste.
-
Doff PPE: Carefully remove and dispose of all PPE as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
Waste Disposal Plan
All this compound waste, including contaminated PPE, glassware, and solutions, must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Segregation: Collect all this compound waste in dedicated, clearly labeled, and leak-proof hazardous waste containers.[9][10] Do not mix with other waste streams.
-
Labeling: Label waste containers with "Hazardous Waste," "this compound," and a description of the contents (e.g., "solid waste," "liquid waste in DMSO").[10]
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this compound waste down the drain or dispose of it in the regular trash. [9]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10][11] After rinsing, the container can be managed according to your institution's guidelines for decontaminated glassware.
Visual Guides
Caption: Workflow for responding to a this compound spill.
Caption: Procedure for donning and doffing PPE.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. aibonsafety.com [aibonsafety.com]
- 4. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 5. gloves.com [gloves.com]
- 6. web.uri.edu [web.uri.edu]
- 7. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
